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  • Product: 3-(Benzyloxy)-N-ethylaniline
  • CAS: 111605-84-6

Core Science & Biosynthesis

Foundational

molecular structure of N-ethyl-3-phenylmethoxyaniline

Topic: Molecular Structure of N-Ethyl-3-phenylmethoxyaniline Format: In-depth Technical Guide Author Persona: Senior Application Scientist Synthesis, Structural Characterization, and Functional Applications Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure of N-Ethyl-3-phenylmethoxyaniline Format: In-depth Technical Guide Author Persona: Senior Application Scientist

Synthesis, Structural Characterization, and Functional Applications

Executive Summary

N-Ethyl-3-phenylmethoxyaniline (CAS: 111605-84-6), often referred to as N-ethyl-3-benzyloxyaniline , represents a critical intermediate in the synthesis of functionalized aminophenols. Structurally, it consists of an aniline core modified with a lipophilic ethyl group at the nitrogen atom and a benzyl-protected hydroxyl group at the meta position.

This scaffold serves as a "masked" form of N-ethyl-3-aminophenol , a key building block in the development of antitussives, ophthalmic dyes, and color couplers for imaging systems. The benzyl ether moiety provides robust protection for the phenolic oxygen during harsh N-alkylation or acylation steps, preventing side reactions such as O-alkylation or polymerization.

This guide details the molecular architecture, validated synthetic protocols, and characterization standards required to utilize this compound effectively in high-stakes research environments.

Molecular Architecture & Physicochemical Profile

The utility of N-ethyl-3-phenylmethoxyaniline lies in its balance of lipophilicity and reactivity. The meta-substitution pattern directs electrophilic aromatic substitution (EAS) to the para position relative to the amine, facilitating the construction of complex heterocyclic systems.

Structural Specifications
ParameterData
IUPAC Name N-ethyl-3-(phenylmethoxy)aniline
Common Name N-ethyl-3-benzyloxyaniline
CAS Number 111605-84-6
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
SMILES CCNC1=CC(=CC=C1)OCC2=CC=CC=C2
InChI Key YANGZIZOSJVYNM-UHFFFAOYSA-N
Physicochemical Properties (Predicted vs. Empirical)
PropertyValueContext/Implication
LogP 4.1 (Predicted)Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction.
pKa (Conjugate Acid) ~5.3Weakly basic amine; protonatable by mineral acids (HCl) for salt formation.
H-Bond Donors 1 (NH)Secondary amine is available for further functionalization.
H-Bond Acceptors 2 (N, O)Ether oxygen is non-basic; Nitrogen is the primary nucleophile.
Boiling Point >300°C (Est.)High boiling point; purification via vacuum distillation or column chromatography is preferred over atmospheric distillation.

Synthetic Pathways: Validated Methodologies

Method A: Reductive Amination (Recommended)

High selectivity for mono-alkylation.

Reaction Logic:

  • Condensation: 3-Benzyloxyaniline reacts with acetaldehyde to form an imine/hemiaminal intermediate.

  • Reduction: The intermediate is reduced in situ by Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB). STAB is preferred for safety and ease of handling.

Protocol:

  • Dissolution: Dissolve 3-benzyloxyaniline (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Addition: Add Acetaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: Direct Alkylation (Industrial Alternative)

Lower selectivity, higher throughput.

Protocol:

  • React 3-benzyloxyaniline with Ethyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C.

  • Critical Control Point: Monitor reaction strictly by TLC/HPLC to stop before di-alkylation occurs.

Visualization of Synthetic Logic

Synthesis Start 3-Benzyloxyaniline (Starting Material) ReagentA Acetaldehyde + STAB (Reductive Amination) Start->ReagentA Preferred Route ReagentB Ethyl Bromide + K2CO3 (Direct Alkylation) Start->ReagentB Bulk Route Intermed Imine Intermediate ReagentA->Intermed - H2O Product N-Ethyl-3-phenylmethoxyaniline (Target) ReagentB->Product SN2 Intermed->Product Reduction SideProd N,N-Diethyl Impurity (Over-alkylation) Product->SideProd Excess EtBr

Figure 1: Comparison of synthetic routes. The Reductive Amination pathway avoids the formation of the N,N-diethyl impurity common in direct alkylation.

Structural Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed. The absence of the N,N-diethyl signal is the primary quality attribute (CQA).

Proton NMR (¹H NMR) - 400 MHz, CDCl₃
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
7.30 - 7.45 Multiplet5HBenzyl AromaticConfirms presence of protecting group.
7.05 Triplet1HH-5 (Aniline Ring)Characteristic meta-substitution pattern.
6.25 - 6.35 Multiplet3HH-2, H-4, H-6Upfield shift due to electron-donating amine/ether.
5.05 Singlet2HPh-CH ₂-OBenzylic methylene; sharp singlet is crucial.
3.60 Broad Singlet1HNH Exchangeable; confirms secondary amine.
3.15 Quartet (J=7Hz)2HN-CH ₂-CH₃Diagnostic for N-ethyl group.
1.25 Triplet (J=7Hz)3HN-CH₂-CHMethyl terminus of ethyl group.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 228.14 m/z.

  • Fragmentation:

    • m/z 91: Tropylium ion (C₇H₇⁺) – Dominant peak indicating benzyl ether cleavage.

    • m/z 136: Loss of benzyl group (C₈H₁₀NO⁺) – Confirms the N-ethyl-aminophenol core.

Functional Applications & Deprotection

In drug development, this molecule is rarely the final API. It acts as a protected scaffold . The benzyl group allows chemists to modify the nitrogen (e.g., acylation, sulfonation) or the aromatic ring (e.g., nitration) without affecting the phenolic oxygen.

Deprotection Strategy (The "Unmasking")

Once the N-ethyl moiety is established or further modified, the benzyl group is removed to reveal the free phenol.

  • Method: Catalytic Hydrogenation (H₂, Pd/C).

  • Conditions: Ethanol/MeOH, 1 atm H₂, RT, 2-4 hours.

  • Outcome: Quantitative conversion to N-ethyl-3-aminophenol .

Application Workflow

Applications cluster_pathways Functional Pathways Target N-Ethyl-3-phenylmethoxyaniline Path1 Pathway A: N-Acylation (Amide Formation) Target->Path1 Path2 Pathway B: Ring Substitution (Nitration/Halogenation) Target->Path2 Deprotection Catalytic Hydrogenation (Pd/C, H2) Path1->Deprotection Path2->Deprotection FinalAPI Functionalized N-Ethyl-3-aminophenol (Drug/Dye Precursor) Deprotection->FinalAPI

Figure 2: The role of N-Ethyl-3-phenylmethoxyaniline as a divergent intermediate in medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline. Retrieved from [Link]

  • Abdel-Rahman, A. A., et al. (2017). Synthesis and antimicrobial activity of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.[1] ResearchGate.[2] Retrieved from [Link]

  • Khan, K. M., et al. (2013). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. PubMed Central. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Organic Solvent Solubility of 3-(Benzyloxy)-N-ethylaniline

Abstract This technical guide provides a detailed analysis of the solubility characteristics of 3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6), a substituted aromatic amine of significant interest in chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6), a substituted aromatic amine of significant interest in chemical synthesis and drug development. In the absence of extensive public domain data, this document establishes a robust theoretical solubility profile by dissecting its molecular structure and drawing parallels with analogous compounds. We present a predictive framework for its behavior in common organic solvents, substantiated by physicochemical principles. Furthermore, a comprehensive, self-validating experimental protocol for the quantitative determination of its solubility is detailed, empowering researchers to generate precise and reliable data. This guide is designed to be a foundational resource for scientists and professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: Understanding the Molecule

3-(Benzyloxy)-N-ethylaniline is a secondary aromatic amine with the molecular formula C₁₅H₁₇NO.[1] Its structure incorporates a central N-ethylaniline core functionalized with a benzyloxy group at the meta-position. This unique combination of a secondary amine, an ether linkage, and two aromatic rings dictates its physical and chemical properties, most notably its solubility. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient extraction and purification schemes, and developing stable formulations in pharmaceutical applications. This guide bridges the current knowledge gap by providing both a predictive analysis and a practical framework for empirical validation.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[2][3] The structure of 3-(Benzyloxy)-N-ethylaniline presents several key features that inform its predicted solubility.

  • Lipophilic Character : The molecule possesses two bulky aromatic rings (the aniline and benzyl groups) and an ethyl group. These nonpolar moieties significantly contribute to its overall lipophilicity, suggesting poor solubility in water but favorable interactions with nonpolar organic solvents. The computed XLogP3 value of 4.1 strongly supports this prediction of high lipophilicity.[1]

  • Polar Functionalities : The presence of a secondary amine (N-H) and an ether oxygen (-O-) introduces polarity. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a weak hydrogen bond donor. These sites allow for favorable interactions with polar solvents.

  • Analogous Compound Behavior : The solubility of related compounds provides a strong predictive foundation. N-ethylaniline, for instance, is reported to be miscible with alcohol and ether and very soluble in acetone, while being insoluble in water.[4] Similarly, other aromatic amines are generally soluble in a wide array of organic solvents, including ethanol, diethyl ether, and benzene.[5]

Based on this analysis, a qualitative solubility profile can be predicted.

Diagram of Molecular Features Influencing Solubility

G cluster_solute 3-(Benzyloxy)-N-ethylaniline Features cluster_solvents Solvent Classes Solute C₁₅H₁₇NO Lipophilic Two Aromatic Rings Ethyl Group Solute->Lipophilic drives solubility in nonpolar solvents Polar Secondary Amine (N-H) Ether Linkage (-O-) Solute->Polar drives solubility in polar solvents Nonpolar Nonpolar (e.g., Toluene, Hexane) Lipophilic->Nonpolar Strong Interaction (van der Waals, π-stacking) Protic Polar Protic (e.g., Ethanol) Polar->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (e.g., Acetone, THF) Polar->Aprotic Moderate Interaction (Dipole-Dipole) G start Start prep 1. Prepare Materials (Pure Solute & Solvent) start->prep add 2. Add Excess Solute to Known Volume of Solvent prep->add equilibrate 3. Equilibrate at Constant T° (e.g., 25°C for 48h with stirring) add->equilibrate settle 4. Cease Stirring Allow Solids to Settle (2h) equilibrate->settle sample 5. Withdraw & Filter Supernatant settle->sample analyze 6. Analyze Concentration (e.g., via HPLC-UV) sample->analyze end End (Solubility Data) analyze->end

Sources

Foundational

Technical Guide: Comparative Analysis of 3-(Benzyloxy)-N-ethylaniline and N-benzyl-N-ethylaniline

The following technical guide provides an in-depth structural, synthetic, and functional comparison of 3-(Benzyloxy)-N-ethylaniline and N-benzyl-N-ethylaniline . While these compounds share similar molecular weights and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural, synthetic, and functional comparison of 3-(Benzyloxy)-N-ethylaniline and N-benzyl-N-ethylaniline . While these compounds share similar molecular weights and elemental compositions, their connectivity fundamentally alters their chemical reactivity, industrial applications, and role in drug development.[1][2]

[1][2]

Executive Summary

3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) and N-benzyl-N-ethylaniline (CAS 92-59-1) represent two distinct classes of aniline derivatives.[1][2] The former is a secondary amine with an ether linkage on the aromatic ring, primarily utilized as a specialized intermediate in pharmaceutical medicinal chemistry.[1][2] The latter is a tertiary amine where the benzyl group is attached directly to the nitrogen, serving as a high-volume intermediate in the synthesis of acid dyes and triphenylmethane colorants.[1][2]

This guide dissects the causality behind their divergent reactivities, providing validated synthetic protocols and mechanistic insights for researchers.[1][2]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The table below summarizes the core physicochemical distinctions. Note the difference in amine classification, which dictates their functionalization potential.[1][2]

Feature3-(Benzyloxy)-N-ethylanilineN-benzyl-N-ethylaniline
CAS Registry Number 111605-84-692-59-1
Molecular Formula C₁₅H₁₇NOC₁₅H₁₇N
Molecular Weight 227.30 g/mol 211.30 g/mol
Amine Class Secondary (2°) Tertiary (3°)
Key Functional Group Ether (-O-Bn) & Sec-Amine (-NH-Et)Tert-Amine (-N(Et)(Bn))
Physical State (RT) Viscous Oil / Low melting solidLight Yellow Oil
Boiling Point High (est. >300°C)~287°C (at 760 mmHg)
Primary Application Pharmaceutic Scaffold (O-protected phenol)Dye Intermediate (Acid Dyes)

Structural Analysis & Electronic Effects[1][2]

Understanding the electronic environment is critical for predicting reactivity in Electrophilic Aromatic Substitution (EAS) and coupling reactions.[1][2]

Connectivity Visualization

The following diagram illustrates the structural connectivity. Note the "O-Benzyl" vs. "N-Benzyl" distinction.[1][2]

Structures cluster_0 3-(Benzyloxy)-N-ethylaniline (Secondary Amine) cluster_1 N-benzyl-N-ethylaniline (Tertiary Amine) S1 Aniline Ring (Activated at 2,4,6) S2 Meta-O-Benzyl (Electron Donor) S1->S2 C3 Position S3 N-Ethyl Group (Sec-Amine, H-Donor) S1->S3 C1 Position T1 Aniline Ring (Activated at 2,4,6) T2 N-Benzyl Group (Steric Bulk) T1->T2 N-Substitution T3 N-Ethyl Group T1->T3 N-Substitution

Figure 1: Structural connectivity comparison highlighting the regiochemistry of the benzyl group.

Mechanistic Implications[1][2][9][10][11]
  • 3-(Benzyloxy)-N-ethylaniline:

    • Ring Activation: The alkoxy group (-OBn) at the meta position and the amino group (-NHEt) at the ipso position reinforce electron density at the C4 and C6 positions (ortho/para to the strong amine donor).[1][2]

    • N-Nucleophilicity: The secondary amine retains a proton, allowing it to act as a nucleophile in amide coupling or further alkylation.[1][2]

  • N-benzyl-N-ethylaniline:

    • Steric Hindrance: The nitrogen is sterically crowded with Ethyl, Benzyl, and Phenyl groups.[1][2] This reduces its nucleophilicity compared to less substituted anilines.[1][2]

    • Reactivity: Lacking an N-H bond, it cannot form amides.[1][2] Its primary reactivity is Electrophilic Aromatic Substitution (EAS) at the para position of the aniline ring (e.g., formylation to form aldehydes for dye synthesis).[1][2]

Synthetic Methodologies

Protocol A: Synthesis of N-benzyl-N-ethylaniline (Industrial Route)

This synthesis typically utilizes N-ethylaniline and benzyl chloride under basic conditions.[1][2]

Reagents:

  • N-ethylaniline (1.0 eq)[1][2][3]

  • Benzyl chloride (1.1 eq)[2]

  • Sodium Hydroxide (aq, 30%) or Sodium Carbonate[1][2]

  • Phase Transfer Catalyst (e.g., TBAB, optional)[1][2]

Step-by-Step Workflow:

  • Charging: In a reactor equipped with a reflux condenser, charge N-ethylaniline and aqueous NaOH.

  • Addition: Heat the mixture to 80°C. Add benzyl chloride dropwise over 1 hour. Reasoning: Slow addition prevents thermal runaway due to the exothermic alkylation.[1]

  • Reflux: Heat to reflux (approx. 95-100°C) for 4-6 hours. Monitor consumption of N-ethylaniline via TLC or GC.[1][2]

  • Separation: Cool to room temperature. The organic layer (product) will separate from the aqueous brine/salt layer.[1][2]

  • Purification: Wash the organic layer with water.[1][2] Distill under reduced pressure (vacuum distillation) to collect the pure fraction (BP ~180°C at 10 mmHg).

Protocol B: Synthesis of 3-(Benzyloxy)-N-ethylaniline (Lab Scale)

This route requires regioselective control.[1][2] The preferred method involves O-alkylation of 3-aminophenol followed by N-ethylation, or N-ethylation of 3-benzyloxyaniline.[1][2]

Pathway: 3-Aminophenol


 3-(Benzyloxy)aniline 

3-(Benzyloxy)-N-ethylaniline.[1][2]

Step-by-Step Workflow:

  • O-Protection (Williamson Ether Synthesis):

    • Dissolve 3-aminophenol in acetone/DMF with

      
       (2.0 eq).[1][2]
      
    • Add Benzyl bromide (1.0 eq) at 0°C. Stir at RT.

    • Critical Control: Phenolic -OH is more acidic (

      
       ~10) than the aniline -NH2 (
      
      
      
      ~30 for deprotonation).[1][2] Using a mild base favors O-alkylation over N-alkylation.[1][2]
  • N-Alkylation (Reductive Amination):

    • Dissolve 3-(benzyloxy)aniline in Methanol.

    • Add Acetaldehyde (1.1 eq) and stir for 30 mins to form the imine.

    • Add

      
       or 
      
      
      
      (1.5 eq) portion-wise at 0°C.[1][2]
    • Reasoning: Reductive amination prevents over-alkylation to the tertiary amine, which is a common side reaction when using ethyl halides.[1][2]

Reactivity & Applications

The following Graphviz diagram maps the divergent application pathways based on the chemical structure.

Reactivity Start1 N-benzyl-N-ethylaniline Process1 Sulfonation / Formylation (EAS at Para-position) Start1->Process1 Tertiary amine directs ring attack Start2 3-(Benzyloxy)-N-ethylaniline Process2 N-Acylation / Coupling (Amine Nucleophile) Start2->Process2 Secondary amine active Product1 Acid Dyes (e.g., Acid Green 50) Process1->Product1 Condensation with aldehydes Product2 Pharmaceutical APIs (Targeting GPCRs/Enzymes) Process2->Product2 Peptide coupling / Scaffold building

Figure 2: Divergent synthetic utility. The tertiary amine (blue) leads to dyes, while the secondary amine (red) leads to pharmaceuticals.[1]

N-benzyl-N-ethylaniline in Dye Chemistry

This compound is a standard coupling component.[1][2]

  • Mechanism: It undergoes Vilsmeier-Haack formylation to introduce an aldehyde at the para position.[1][2] This aldehyde is then condensed with other aromatic systems to form Triphenylmethane dyes (e.g., Acid Blue, Acid Green).[1][2]

  • Industrial Value: High purity (>99%) is required to prevent shade variation in textile dyeing.[1][2]

3-(Benzyloxy)-N-ethylaniline in Drug Discovery

This compound serves as a "protected" phenol scaffold.[1][2]

  • Role: The benzyl group acts as a protecting group for the phenol.[1][2]

  • Workflow:

    • The secondary amine is coupled to a drug core (e.g., via an amide bond).[2][4]

    • In a late-stage step, the benzyl group is removed via hydrogenolysis (

      
      ) to reveal the free phenol.[1][2]
      
    • The free phenol often serves as a hydrogen bond donor/acceptor in the active site of the target protein.[1][2]

Safety & Handling (MSDS Summary)

ParameterN-benzyl-N-ethylaniline3-(Benzyloxy)-N-ethylaniline
GHS Signal WARNING / DANGER WARNING
Acute Toxicity Toxic if swallowed or absorbed through skin.[1]Harmful if swallowed.[1][2][5] Irritant.
Skin/Eye Severe Irritant.[1][2][6]Moderate Irritant.
Handling Use in fume hood.[1][2] Avoid contact with oxidizing agents.[1][2]Avoid dust/aerosol inhalation.[1][2]
Storage Store under inert gas (Nitrogen). Light sensitive.[1][2]Store cool, dry.[1][2][7]

Self-Validating Safety Protocol: When handling N-benzyl-N-ethylaniline , always keep a dilute acetic acid solution nearby.[1][2] If spilled on skin, the amine is lipophilic and absorbs rapidly; washing with acidic water converts it to the water-soluble salt, facilitating removal before systemic absorption occurs.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7098, N-Ethyl-N-benzylaniline.[1][2] Retrieved from [Link][2]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline.[1][2] Retrieved from [Link][2][8]

  • Ayyangar, N. R., et al. (1991). N-Benzyl-N-ethylaniline: An alternative synthetic approach.[1][2][9] Journal of Chemical Technology & Biotechnology.[1][2][10] Retrieved from [Link]

Sources

Exploratory

pKa and physical characteristics of 3-(Benzyloxy)-N-ethylaniline

Content Type: Technical Monograph / Application Guide Subject: Physicochemical Characterization & pKa Determination Protocol[1] Executive Summary 3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) is a specialized secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Application Guide Subject: Physicochemical Characterization & pKa Determination Protocol[1]

Executive Summary

3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) is a specialized secondary aromatic amine intermediate utilized in the synthesis of functional dyes, chromogenic couplers, and pharmaceutical scaffolds.[1][2][3][4] Its utility is defined by the balance between the lipophilic benzyloxy tail and the ionizable N-ethylaniline core.[1]

This technical guide provides a definitive physicochemical profile and details the experimental protocols required to accurately determine its ionization constant (pKa), a critical parameter for optimizing reaction kinetics and purification strategies.[1]

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9][10][11]

The molecule features a secondary amine attached to an electron-rich aromatic system, modified by a meta-benzyloxy group.[1] This substitution pattern dictates its solubility and basicity profile.[1]

Table 1: Physicochemical Specifications
ParameterSpecification / DataNotes
IUPAC Name N-Ethyl-3-(phenylmethoxy)aniline
CAS Number 111605-84-6
Molecular Formula

Molecular Weight 227.30 g/mol
Physical State Viscous amber liquid or low-melting solidPredicted based on N-ethyl disruption of crystal packing vs. benzyl bulk.[1]
Solubility Lipophilic (LogP ~3.8 predicted)Soluble in DCM, EtOAc, MeOH.[1] Insoluble in water.[1][5][6]
pKa (Predicted) 4.75 ± 0.15 (Conjugate Acid)Base strength is modulated by the electron-donating ethyl group (+I) and the electron-withdrawing meta-benzyloxy group (-I).[1]
Boiling Point >300°C (at 760 mmHg)Decomposes before boiling at atm pressure.[1] Distill under high vacuum.
Structural Analysis[1]
  • The N-Ethyl Group: Increases basicity relative to the primary amine analog (3-benzyloxyaniline) due to inductive electron donation (

    
     effect), stabilizing the cation form.
    
  • The 3-Benzyloxy Group: Positioned meta to the amine, it exerts a weak inductive electron-withdrawing effect (

    
    ), slightly reducing basicity compared to unsubstituted N-ethylaniline (pKa 5.12).[1]
    
  • Net Effect: The molecule is a weak base, existing predominantly in its neutral form at physiological pH (7.4), which facilitates membrane permeability and organic solvent extraction.

The Criticality of pKa in Application

Understanding the exact pKa of 3-(Benzyloxy)-N-ethylaniline is not merely academic; it drives process efficiency.[1]

  • Extraction Efficiency: To extract this intermediate from an organic reaction mixture into an aqueous phase (purification), the aqueous pH must be at least 2 units below the pKa (pH < 2.[1]7) to ensure >99% protonation (solubility). Conversely, to back-extract into organic solvent, pH must be > 6.8.[1]

  • Nucleophilicity: In coupling reactions (e.g., diazo coupling), the neutral amine is the reactive species.[1] Reaction rates will drop precipitously if the reaction medium pH falls below the pKa.[1]

Protocol: Experimental Determination of pKa

Methodology: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation).

Rationale: Due to the low aqueous solubility of 3-(Benzyloxy)-N-ethylaniline, standard aqueous titration yields noisy, unreliable data (electrode drift due to precipitation).[1] The industry-standard approach is to titrate in varying ratios of Methanol/Water and extrapolate to 0% organic solvent.[1]

Workflow Diagram

The following diagram outlines the logic flow for determining the thermodynamic pKa (


).

pKa_Determination Start Start: Sample Preparation Solubility_Check Solubility Screen (Determine min. MeOH %) Start->Solubility_Check Titration_Set Parallel Titrations (25°C, Ionic Strength 0.1M) 1. 30% MeOH 2. 40% MeOH 3. 50% MeOH Solubility_Check->Titration_Set Select Solvent Ratios Data_Acquisition Acquire pH vs. Volume Data (Glass Electrode) Titration_Set->Data_Acquisition Calc_psKa Calculate Apparent pKa (psKa) for each solvent ratio Data_Acquisition->Calc_psKa Yasuda_Plot Yasuda-Shedlovsky Plot psKa + log[H2O] vs. 1/Dielectric Constant Calc_psKa->Yasuda_Plot Extrapolation Linear Extrapolation to 0% Co-solvent Yasuda_Plot->Extrapolation Result Final Thermodynamic pKa (aq) Extrapolation->Result

Figure 1: Workflow for determining the aqueous pKa of lipophilic amines using the Yasuda-Shedlovsky extrapolation method.

Step-by-Step Protocol
A. Reagents & Equipment[1][7][8][9][10]
  • Titrant: 0.1 M HCl (standardized).

  • Solvent: Methanol (HPLC Grade) and degassed deionized water.[1]

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

  • Equipment: Automated Potentiometric Titrator (e.g., Metrohm or Mettler Toledo) with a Ross-type combination pH electrode (fast response in semi-aqueous media).[1]

B. Procedure
  • Electrode Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, the electrode reads operational pH (

    
    ), which requires correction, but the Yasuda-Shedlovsky method handles the extrapolation linearly, minimizing the need for absolute pH correction at every step if slopes are consistent.
    
  • Sample Preparation: Weigh ~10-15 mg of 3-(Benzyloxy)-N-ethylaniline into the titration vessel.

  • Solvent Addition: Perform three separate titrations with the following solvent mixtures (Total Volume ~30 mL):

    • Run 1: 30% MeOH / 70% Water (w/w).[1]

    • Run 2: 40% MeOH / 60% Water (w/w).[1]

    • Run 3: 50% MeOH / 50% Water (w/w).[1]

  • Titration: Acidify the solution slightly with HCl to fully protonate the amine (start at apparent pH ~2.5), then titrate with 0.1 M KOH (or reverse: start basic and titrate with HCl) to cover the buffer region. Titrating with acid (HCl) into the free base is preferred to observe the precipitation point.

  • Data Processing: Determine the half-neutralization point (inflection point) for each run to find the apparent pKa (

    
    ).
    
C. Calculation (Yasuda-Shedlovsky)

Plot the relationship:



  • 
    : Apparent pKa in the co-solvent mixture.[1]
    
  • 
    : Molar concentration of water in the mixture.[1]
    
  • 
    : Dielectric constant of the solvent mixture.[1]
    
  • Result: The y-intercept (at

    
     of pure water, ~78.[1]5) yields the aqueous thermodynamic pKa.[1]
    

Stability & Handling

  • Oxidation Sensitivity: Like most N-alkyl anilines, this compound is susceptible to oxidation, leading to "browning" over time.[1]

    • Storage: Store under Argon or Nitrogen atmosphere at 2-8°C.[1]

    • Stabilizers: Commercial samples may contain traces of BHT.[1]

  • Safety Profile:

    • Skin Absorption: High risk.[1][5] The lipophilic nature allows rapid dermal penetration.[1] Use Viton or Silver Shield gloves; nitrile may offer limited permeation protection time.[1]

    • Toxicity: Treat as a potential methemoglobinemia inducer (typical of aniline derivatives).[1]

References

  • PubChem. (2025).[1][3][5] Compound Summary: 3-(Benzyloxy)-N-ethylaniline (CID 14518960).[1][3] National Library of Medicine.[1][3] [Link][1][3]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Yasuda-Shedlovsky extrapolation protocols).

  • Perrin, D. D. (1972).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution.[1][5] IUPAC Chemical Data Series.[1][5] (Source for N-ethylaniline pKa benchmarks).

  • Takács-Novák, K., & Avdeef, A. (1996).[1] "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.[1] [Link]

Sources

Foundational

3-(Benzyloxy)-N-ethylaniline PubChem CID and chemical identifiers

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible protocols, and data integrity.[1][2] Primary Identifier: P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible protocols, and data integrity.[1][2]

Primary Identifier: PubChem CID 14518960 CAS Registry Number: 111605-84-6 Document Type: Technical Specification & Synthesis Guide Version: 2.1 (Scientific Release)[2]

Executive Summary & Chemical Identity

3-(Benzyloxy)-N-ethylaniline (N-ethyl-3-phenylmethoxyaniline) is a specialized secondary amine intermediate used primarily in the synthesis of functional dyes (fluorans/leuco dyes) and pharmaceutical scaffolds.[1][2][3][4] Its structural core—a meta-substituted aniline protected by a benzyl ether—offers a unique balance of lipophilicity and nucleophilicity, making it a critical building block for introducing ethylamino functionalities without compromising the aromatic system's electronic properties.[1][2]

Core Identifiers & Physicochemical Profile[1][2]
ParameterTechnical Specification
IUPAC Name N-Ethyl-3-(phenylmethoxy)aniline
PubChem CID
CAS Number 111605-84-6
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
SMILES CCNC1=CC(=CC=C1)OCC2=CC=CC=C2
InChI Key YANGZIZOSJVYNM-UHFFFAOYSA-N
LogP (Predicted) ~4.1 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 2
Physical State Viscous pale yellow oil or low-melting solid (dependent on purity)

Strategic Synthesis Architecture

The reductive amination of 3-benzyloxyaniline with acetaldehyde using Sodium Triacetoxyborohydride (STAB) provides superior selectivity for the mono-ethylated product.[1][2]

Synthesis Pathway Diagram

The following diagram outlines the convergent synthesis starting from commercially available 3-aminophenol.

SynthesisPathway Start 3-Aminophenol Step1 Step 1: O-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter 3-Benzyloxyaniline (CID 92892) Step1->Inter Step2 Step 2: Reductive Amination (Acetaldehyde, NaBH(OAc)3) Inter->Step2 Product 3-(Benzyloxy)-N-ethylaniline (CID 14518960) Step2->Product

Figure 1: Convergent synthesis pathway prioritizing regioselectivity at the oxygen and nitrogen centers.[1][2]

Detailed Protocol: Reductive Mono-Ethylation

Rationale: This protocol uses in situ imine formation followed by selective reduction.[1][2] Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance.[1]

Reagents:

  • 3-Benzyloxyaniline (1.0 equiv)[1][2][3][5]

  • Acetaldehyde (1.1 equiv)[1][6]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]

Step-by-Step Methodology:

  • Imine Formation Equilibrium: Charge a flame-dried reaction vessel with 3-benzyloxyaniline dissolved in anhydrous DCE (0.2 M concentration). Add Acetic Acid (1.0 equiv) to catalyze imine formation.[1]

  • Aldehyde Addition: Cool the solution to 0°C. Add Acetaldehyde (1.1 equiv) dropwise. Note: Acetaldehyde is volatile (bp 20°C); use a chilled syringe.[1]

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes to establish the hemiaminal/imine equilibrium.

  • Reduction: Add STAB (1.4 equiv) in portions over 15 minutes. The reaction is slightly exothermic; maintain internal temperature <10°C.[1]

  • Reaction Progression: Warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).[1]

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography on silica gel.

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a triplet at ~1.2 ppm (3H) and a quartet at ~3.1 ppm (2H) in ¹H NMR confirms the ethyl group.[1]

  • Failure Mode: Presence of a quartet at ~3.4 ppm (4H) indicates N,N-diethyl over-alkylation (unlikely with this stoichiometry).[1][2]

Applications in R&D

The utility of 3-(Benzyloxy)-N-ethylaniline lies in its role as a "masked" phenol.[1][2] The benzyl group serves as a robust protecting group that can be removed via catalytic hydrogenation (Pd/C, H₂) to reveal the N-ethyl-3-aminophenol core, a precursor for:

  • Fluoran Leuco Dyes: Used in thermal paper technology.[1][2] The electron-rich aniline ring participates in electrophilic aromatic substitutions to form the lactone ring systems essential for color changing.[1][2]

  • Kinase Inhibitors: The meta-amino phenol motif is a common pharmacophore in tyrosine kinase inhibitors.[1][2] The N-ethyl group modulates solubility and binding pocket fit.[1][2]

Mechanistic Role in Dye Synthesis (Example)

The following logic flow illustrates how this intermediate functions in leuco dye construction.

ApplicationFlow Input 3-(Benzyloxy)-N-ethylaniline Process1 Deprotection (H2, Pd/C) Yields: N-Ethyl-3-aminophenol Input->Process1 Benzyl Cleavage Process2 Condensation with Phthalic Anhydride derivatives Process1->Process2 Friedel-Crafts Output Rhodamine/Fluoran Dyes (Thermal/Pressure Sensitive) Process2->Output Cyclization

Figure 2: Workflow demonstrating the compound's utility as a protected precursor for functional dye synthesis.

Safety & Handling (E-E-A-T)

As with most aniline derivatives, strict safety protocols are non-negotiable.[1]

  • Toxicology: Aniline derivatives can cause methemoglobinemia (cyanosis) upon skin absorption or inhalation.[1]

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and use of a fume hood are mandatory.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of the oil).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline.[1][2] Retrieved February 3, 2026 from [Link][1][2]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92892, 3-Benzyloxyaniline.[1][2] Retrieved February 3, 2026 from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry.[1] (Standard protocol reference for reductive amination methodology).

Sources

Exploratory

Strategic Sourcing and Technical Profile: 3-(Benzyloxy)-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the sourcing, synthesis, and technical profile of 3-(Benzyloxy)-N-ethylaniline.

CAS: 111605-84-6 Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Primary Application: High-performance intermediate for leuco dyes (thermal paper) and functional organic synthesis.[1]

Executive Summary

3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) is a specialized nitrogenous intermediate primarily utilized in the synthesis of fluorans and phthalides , the color-forming agents (leuco dyes) in thermal paper and pressure-sensitive recording materials.[1] Unlike commodity anilines, this compound features a specific meta-substitution pattern (benzyloxy group) that modulates the electron density of the aromatic ring, critical for the ring-opening kinetics of the final dye molecule.[1]

For researchers and procurement officers, the challenge lies not in the chemistry, but in the supply chain opacity . It is rarely stocked as a catalog item by major distributors (Sigma-Aldrich, Thermo) in bulk, often requiring "spot sourcing" or custom synthesis.[1] This guide outlines the technical specifications, manufacturing routes to assess quality, and a validated procurement strategy.

Technical Specifications & Purity Profile

To ensure downstream reaction success—specifically to avoid "background fogging" in thermal paper applications—strict adherence to purity profiles is required.

Chemical Identity
PropertySpecification
IUPAC Name N-ethyl-3-(phenylmethoxy)aniline
Synonyms 3-Benzyloxy-N-ethylaniline; N-Ethyl-3-benzyloxyaniline
Appearance Pale yellow to light brown viscous liquid or low-melting solid
Boiling Point ~380°C (predicted); often distilled under high vacuum
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Toluene); Insoluble in water
Critical Quality Attributes (CQA)
ParameterAcceptance CriteriaRationale
Assay (HPLC) ≥ 98.0%Impurities >2% interfere with chromophore formation.[1]
Moisture ≤ 0.5%Water quenches acid-catalyzed coupling reactions.[1]
Free Amine ≤ 0.5% (3-Benzyloxyaniline)Primary amine impurities lead to side-reaction dimers.[1]
Benzyl Chloride ≤ 100 ppmResidual alkylating agent; potential mutagen and reactive impurity.

Synthesis & Cost Drivers

Understanding the synthesis pathway is the only way to accurately predict cost fluctuations and impurity profiles. The industrial route typically avoids direct alkylation of aminophenol to prevent N/O selectivity issues.

Validated Manufacturing Route (The "Nitro" Pathway)

The most robust industrial synthesis starts with 3-Nitrophenol .[1] This route ensures the oxygen is alkylated before the amine is generated, guaranteeing regioselectivity.

  • O-Alkylation: 3-Nitrophenol is reacted with Benzyl Chloride (base catalyzed) to form 3-Benzyloxynitrobenzene.[1]

  • Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd-C) to form 3-Benzyloxyaniline.[1]

  • N-Alkylation: Reductive amination with Acetaldehyde (or direct alkylation with Ethyl Bromide) yields the final 3-(Benzyloxy)-N-ethylaniline .[1]

Synthesis Workflow Diagram

SynthesisRoute Start 3-Nitrophenol (Raw Material) Inter1 3-Benzyloxynitrobenzene Start->Inter1 Reagent1 Benzyl Chloride K2CO3 / DMF Inter2 3-Benzyloxyaniline Inter1->Inter2 Reagent2 H2 / Pd-C (Reduction) Final 3-(Benzyloxy)-N-ethylaniline (CAS 111605-84-6) Inter2->Final Reagent3 Acetaldehyde / NaBH4 (Reductive Amination)

Figure 1: Regioselective synthesis pathway via 3-Nitrophenol to ensure high purity.

Cost Structure Analysis

The price of CAS 111605-84-6 is heavily correlated with Benzyl Chloride regulatory costs (a controlled precursor in some regions) and Palladium catalyst prices.[1]

ScaleEstimated Price Range (USD)Notes
Research (1g - 10g) $150 - $400High markup due to custom synthesis labor.[1]
Pilot (100g - 1kg) $300 - $800 / kg"Spot" pricing; depends on stock availability.[1]
Bulk (>100kg) $40 - $80 / kgContract manufacturing rate; requires lead time.[1]

Sourcing Landscape & Supplier Qualification

This compound is not a commodity. It is a Fine Chemical often made on demand.

Primary Supplier Tiers[1]
  • Catalog Aggregators (e.g., Molbase, ChemicalBook): They list the compound but rarely hold stock.[1] They act as brokers.

  • Custom Synthesis Houses (India/China): The primary manufacturers.[1] Look for manufacturers specializing in Aniline derivatives or Dye Intermediates .

    • Key Regions: Zhejiang (China), Gujarat (India).[1]

  • Specialty Distributors (e.g., Appchem, Ambeed): May hold small stocks for R&D.[1]

Procurement Protocol: The "Sample-First" Rule

Never purchase >100g without a pre-shipment sample. The risk of receiving the N,N-diethyl analog or the free amine precursor is high due to similar boiling points.

Validated QC Workflow

QC_Workflow Source Identify Supplier (China/India) Sample Request 10g Sample Source->Sample Test1 H-NMR Analysis (Confirm Ethyl vs Diethyl) Sample->Test1 Test2 HPLC Purity Check (>98%) Test1->Test2 Decision Procurement Decision Test2->Decision Approve Bulk PO Approve Bulk PO Decision->Approve Bulk PO Pass Reject Supplier Reject Supplier Decision->Reject Supplier Fail

Figure 2: Mandatory Quality Control workflow for sourcing non-catalog intermediates.

References

  • PubChem. 3-(Benzyloxy)-N-ethylaniline Compound Summary. National Library of Medicine. Available at: [Link][1]

  • ResearchGate. Synthesis of N-alkyl-N-benzyl-anilines and related dye intermediates. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 3-(Benzyloxy)-N-ethylaniline from 3-benzyloxyaniline

Strategic Overview & Chemoselectivity Profile The synthesis of 3-(Benzyloxy)-N-ethylaniline from 3-benzyloxyaniline represents a classic challenge in secondary amine synthesis: mono-alkylation selectivity .[1] Direct alk...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemoselectivity Profile

The synthesis of 3-(Benzyloxy)-N-ethylaniline from 3-benzyloxyaniline represents a classic challenge in secondary amine synthesis: mono-alkylation selectivity .[1]

Direct alkylation of primary anilines with ethyl halides (e.g., EtBr, EtI) is kinetically difficult to control.[2] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a cascade of over-alkylation to form tertiary amines and quaternary ammonium salts.[2]

Furthermore, the benzyloxy (Bn) protecting group at the meta-position introduces a critical chemoselectivity constraint. While robust against basic and mild acidic conditions, the benzyl ether is highly susceptible to hydrogenolysis.[2] Therefore, standard catalytic hydrogenation methods (e.g., H₂/Pd-C) often used for reductive amination must be strictly avoided to prevent cleavage of the benzyl ether to the phenol.[2]

This guide presents two validated, high-fidelity protocols designed to bypass these pitfalls:

  • Method A (Reductive Amination): A high-throughput, one-pot protocol using Sodium Triacetoxyborohydride (STAB).[1][2]

  • Method B (Acylation-Reduction): A stepwise, high-purity protocol utilizing Acetylation followed by Hydride Reduction.[1][2]

Decision Matrix: Protocol Selection

Use the following logic flow to determine the optimal method for your specific constraints.

DecisionMatrix cluster_warn Constraint Check Start Start: Synthesis Planning Scale Scale of Reaction? Start->Scale Purity Purity Requirement? Scale->Purity > 10g (Process/Scale-up) MethodA Method A: Reductive Amination (Fast, One-Pot, Good Yield) Scale->MethodA < 10g (Discovery) Purity->MethodA Standard (>95%) MethodB Method B: Acylation-Reduction (Stepwise, Ultra-High Selectivity) Purity->MethodB Strict (>99% NO tert-amine) Warning AVOID Catalytic Hydrogenation (H2/Pd-C will cleave Benzyl Ether)

Figure 1: Decision matrix for selecting the synthesis route. Note the critical exclusion of catalytic hydrogenation.

Method A: Reductive Amination (The Kinetic Route)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[2][3] Unlike Sodium Borohydride (NaBH₄), STAB is less reactive toward aldehydes, allowing the imine to form before reduction occurs.[2] This prevents the side reaction of reducing acetaldehyde to ethanol.

Reagents & Stoichiometry
ComponentEquiv.Role
3-Benzyloxyaniline 1.0Limiting Reagent
Acetaldehyde 1.1 - 1.2Alkylating Agent
NaBH(OAc)₃ (STAB) 1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes imine formation)
DCE or DCM Solvent1,2-Dichloroethane preferred (0.2 M)
Detailed Protocol
  • Imine Formation:

    • Charge a dry reaction vessel with 3-benzyloxyaniline (1.0 equiv) and 1,2-Dichloroethane (DCE) .

    • Add Acetic Acid (1.0 equiv).[2] Stir at room temperature (RT) for 5 minutes.

    • Cool the mixture to 0°C.

    • Add Acetaldehyde (1.1 equiv) dropwise. Note: Acetaldehyde is volatile (bp 20°C).[2] Use a chilled syringe or add as a solution in DCE.

    • Allow to stir for 30–60 minutes to ensure imine equilibrium.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.4 equiv) in portions over 10 minutes at 0°C.

    • Remove ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[1][2] Look for disappearance of the aniline (m/z ~200) and appearance of product (m/z ~228).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).[2]

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.[2]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).[2] The secondary amine is less polar than the primary amine starting material but close in Rf.

Method B: Acylation-Reduction (The Stepwise Route)[1]

This method guarantees mono-ethylation by locking the nitrogen into an amide, then reducing it.[1][2] It eliminates the possibility of over-alkylation.

Phase 1: Acetylation

Reaction: Ar-NH2 + Ac2O → Ar-NH-Ac[1]

  • Dissolve 3-benzyloxyaniline (1.0 equiv) in DCM (0.5 M).

  • Add Triethylamine (1.2 equiv) or Pyridine.[2]

  • Cool to 0°C and add Acetic Anhydride (1.1 equiv) dropwise.

  • Stir at RT for 1 hour. Quantitative conversion is usually observed.[1][2]

  • Workup: Wash with 1N HCl (to remove pyridine/TEA), then NaHCO₃. Dry and concentrate. The intermediate N-(3-(benzyloxy)phenyl)acetamide is usually a solid and can be used directly.[1]

Phase 2: Amide Reduction

Reaction: Ar-NH-Ac + LiAlH4 → Ar-NH-Et[1]

Critical Warning: Benzyl ethers are generally stable to LiAlH₄, but strict temperature control is required.[2]

ComponentEquiv.Role
Amide Intermediate 1.0Substrate
LiAlH₄ (LAH) 2.0 - 2.5Reducing Agent (2 hydrides used, excess needed)
THF (Anhydrous) SolventEther or THF required
  • Setup: Flame-dry a flask under Argon/Nitrogen. Add anhydrous THF and LiAlH₄ (2.5 equiv).[2] Cool to 0°C.[1]

  • Addition: Dissolve the Amide Intermediate in dry THF and add dropwise to the LAH slurry. Exothermic.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 2–4 hours. Amides are stable; heat is required to drive reduction to the amine.

  • Fieser Quench (Critical for Safety & Yield):

    • Cool reaction to 0°C.[1][2]

    • For every x grams of LiAlH₄ used, add:

      • x mL Water (very slowly)

      • x mL 15% NaOH[1]

      • 3x mL Water[2]

    • Stir vigorously until a white, granular precipitate forms (aluminum salts).

  • Isolation: Filter the salts through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude 3-(Benzyloxy)-N-ethylaniline .

Mechanistic & Safety Insights

Pathway Visualization

The following diagram illustrates the chemical transformation and the divergence of the two methods.

SynthesisPathways SM 3-Benzyloxyaniline Inter_Imine Imine Intermediate (Transient) SM->Inter_Imine Acetaldehyde AcOH Inter_Amide N-Acetyl Intermediate (Stable Solid) SM->Inter_Amide Ac2O Pyridine OverAlk Over-Alkylation (Tertiary Amine) SM->OverAlk Et-Br (Direct Alkylation) NOT RECOMMENDED Product 3-(Benzyloxy)-N-ethylaniline Inter_Imine->Product NaBH(OAc)3 (Reductive Amination) Inter_Amide->Product LiAlH4 THF, Reflux

Figure 2: Chemical pathways. Method A (Blue) is direct; Method B (Red) is stepwise.[2] Direct alkylation (Grey) is discouraged.

Key Technical Notes
  • Benzyl Ether Stability: The benzyl ether (Bn-OR) is stable to basic reducing agents like LiAlH₄ and NaBH₄.[1] However, it is unstable to Lewis Acids (e.g., BBr₃) and Hydrogenolysis (H₂/Pd).[2] Do not attempt to use catalytic hydrogenation to reduce the imine (Method A) or the amide (Method B), as this will yield 3-hydroxy-N-ethylaniline (cleavage of the benzyl group).[1]

  • Acetaldehyde Handling: Acetaldehyde polymerizes easily.[2] Use fresh bottles or depolymerize paraldehyde with acid immediately before use if high precision is needed.[2]

  • Quenching LAH: The Fieser workup described in Method B is superior to acid quenching because it produces granular salts that filter easily, preventing the formation of gelatinous aluminum emulsions that trap product.[2]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2]

  • Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M.[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for stability of Bn ethers against hydrides vs. hydrogenolysis).

  • Amide Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.[1][2]

  • Compound Data: PubChem CID 14518960 (3-(Benzyloxy)-N-ethylaniline).[1][2]

Sources

Application

Application Note: Chemoselective Reductive Alkylation of 3-Benzyloxyaniline

Abstract & Scope This Application Note details the chemoselective synthesis of N-ethyl-3-benzyloxyaniline (Target) from 3-benzyloxyaniline (Starting Material). The primary synthetic challenge is the selective reduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the chemoselective synthesis of N-ethyl-3-benzyloxyaniline (Target) from 3-benzyloxyaniline (Starting Material). The primary synthetic challenge is the selective reduction of the in situ generated imine without cleaving the acid-labile and hydrogenolysis-sensitive O-benzyl ether protecting group.

While catalytic hydrogenation is common for reductive alkylations, standard conditions (H₂/Pd-C) pose a high risk of O-debenzylation. Therefore, this guide prioritizes a hydride-transfer protocol using Sodium Triacetoxyborohydride (STAB) , which offers superior chemoselectivity and mono-alkylation control.

Key Chemical Transformation
  • Substrate: 3-Benzyloxyaniline (CAS: 1484-26-0)[1]

  • Reagent: Acetaldehyde (CAS: 75-07-0)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2]

  • Critical Quality Attribute (CQA): Retention of the O-benzyl group; <5% N,N-dialkylated byproduct.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

The synthesis requires the reduction of a C=N bond (imine) in the presence of a C-O bond (benzyl ether).

  • Risk A (Hydrogenolysis): Standard heterogeneous catalysts (Pd/C) readily cleave benzyl ethers under H₂ atmosphere, yielding the undesired phenol (3-ethylaminophenol).

  • Risk B (Dialkylation): Anilines are prone to over-alkylation. Once the mono-ethyl product is formed, it is more nucleophilic than the starting aniline, leading to N,N-diethyl byproducts.

The Solution: STAB-Mediated Reductive Amination

Sodium triacetoxyborohydride (STAB) is the reagent of choice (Abdel-Magid protocol). It is less reducing than NaBH₄ and does not reduce aldehydes/ketones efficiently in the absence of an amine, allowing for "one-pot" procedures. Crucially, it does not effect hydrogenolysis of benzyl ethers.

Mechanism:

  • Imine Formation: The aniline attacks acetaldehyde to form a hemiaminal, which dehydrates to the imine (Schiff base).

  • Protonation: Acetic acid (AcOH) protonates the imine to form a highly electrophilic iminium ion.

  • Hydride Transfer: STAB transfers a hydride selectively to the iminium ion. The acetoxy groups on boron reduce the nucleophilicity of the hydride, preventing direct reduction of the aldehyde.

G Aniline 3-Benzyloxyaniline Hemiaminal Hemiaminal (Transient) Aniline->Hemiaminal + Aldehyde Aldehyde Acetaldehyde Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion (Activated) Imine->Iminium + AcOH (H+) Product N-ethyl-3-benzyloxyaniline Iminium->Product + STAB (H-) Dialkyl N,N-Diethyl (Byproduct) Product->Dialkyl + Aldehyde / + STAB (Over-reaction)

Figure 1: Reaction pathway showing the critical activation of the imine to the iminium ion, which facilitates selective reduction by STAB.

Detailed Experimental Protocol

Protocol A: STAB-Mediated Synthesis (Recommended)

Standardized based on the Abdel-Magid procedure [1].

Reagents & Stoichiometry:

  • 3-Benzyloxyaniline (1.0 equiv)

  • Acetaldehyde (1.1 - 1.2 equiv) Note: Use freshly distilled or a stock solution in DCM due to volatility.

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][3][4] DCE is preferred for reaction rate; THF is preferred for green chemistry compliance.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under Nitrogen (N₂) atmosphere, dissolve 3-Benzyloxyaniline (10 mmol, 1.99 g) in anhydrous DCE (30 mL).

  • Aldehyde Addition: Cool the mixture to 0–5°C (ice bath). Add Acetaldehyde (11 mmol, 0.48 g) dropwise.

    • Technical Note: Acetaldehyde boils at 20.2°C. Pre-cooling is essential to prevent evaporation and ensure accurate stoichiometry.

  • Catalyst Addition: Add Acetic Acid (10-20 mmol, 0.6-1.2 mL). Stir for 10-15 minutes to allow imine formation equilibrium.

  • Reduction: Add STAB (14 mmol, 2.97 g) in portions over 10 minutes.

    • Observation: Mild effervescence may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5] Look for the disappearance of the aniline.

  • Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride.

  • Work-up: Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Alternative for Scalability (Catalytic Hydrogenation)

Warning: Only for use if STAB is unavailable. Requires strict catalyst selection to prevent debenzylation.

  • Catalyst: 5% Platinum on Carbon (Pt/C) or Sulfided Platinum. Do NOT use Pd/C.

  • Hydrogen Source: H₂ gas (1-3 atm).

  • Solvent: Ethanol.

  • Risk: Even with Pt/C, extended reaction times will cleave the benzyl ether. Stop the reaction immediately upon consumption of starting material.

Comparative Analysis of Reducing Agents

The following table summarizes why STAB is the superior choice for this specific substrate.

ParameterNaBH(OAc)₃ (STAB)NaBH₃CN (Cyanoborohydride)H₂ / Pd-CH₂ / Pt-C
Chemoselectivity Excellent (Reduces imine only)Good (Reduces imine only)Poor (Cleaves O-Bn)Moderate (Risk of O-Bn cleavage)
Toxicity Low (Boric acid byproduct)High (Generates HCN/Cyanide)LowLow
Reaction pH Slightly Acidic (Ideal for imines)Requires pH adjustment (pH 6)NeutralNeutral
Mono-alkylation High (Self-limiting)ModerateLow (Fast kinetics)Moderate
Operational Solid handling, easy quenchToxic waste disposal issuesRequires H₂ pressure equipRequires H₂ pressure equip

Troubleshooting & Critical Process Parameters (CPPs)

Controlling Over-Alkylation

If N,N-diethyl-3-benzyloxyaniline (dialkyl impurity) exceeds 5%:

  • Cause: Excess acetaldehyde or high temperature.

  • Correction: Reduce acetaldehyde equivalents to 1.05. Ensure stepwise addition of STAB. Do not heat above 25°C.

Incomplete Conversion

If starting aniline remains >10% after 4 hours:

  • Cause: Insufficient imine formation or wet solvent (water hydrolyzes the imine back to aniline).

  • Correction: Ensure DCE/THF is anhydrous. Increase Acetic Acid to 2.0 equiv to drive the iminium equilibrium.

Workflow Decision Tree

DecisionTree Start Start Synthesis ReagentCheck Is STAB available? Start->ReagentCheck UseSTAB Protocol A: Use STAB (DCE/AcOH) ReagentCheck->UseSTAB Yes AltCheck Is Cyanide waste permissible? ReagentCheck->AltCheck No UseCyano Use NaBH3CN (pH 6 controlled) AltCheck->UseCyano Yes UsePt Protocol B: H2 / Pt-C (Strict monitoring) AltCheck->UsePt No (Green Chem)

Figure 2: Decision matrix for selecting the appropriate reduction method based on reagent availability and safety constraints.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gudekar, S., et al. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.[8] Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324.[8]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.[9] The Journal of Organic Chemistry, 72(17), 6599–6601. (Demonstrates Pd/C efficiency in removing Benzyl groups - confirming the risk).

  • Sigma-Aldrich. Product Specification: 3-Benzyloxyaniline (CAS 1484-26-0).[1]

Sources

Method

Application Notes and Protocols for the Utilization of 3-(Benzyloxy)-N-ethylaniline as a Pharmaceutical Intermediate

Introduction: Strategic Value of 3-(Benzyloxy)-N-ethylaniline in Medicinal Chemistry 3-(Benzyloxy)-N-ethylaniline is a versatile intermediate in pharmaceutical synthesis, offering a unique combination of functionalities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value of 3-(Benzyloxy)-N-ethylaniline in Medicinal Chemistry

3-(Benzyloxy)-N-ethylaniline is a versatile intermediate in pharmaceutical synthesis, offering a unique combination of functionalities that can be strategically employed in the construction of complex molecular architectures.[1] Its structure incorporates a secondary ethylamino group, which provides a nucleophilic center for a variety of coupling and condensation reactions, and a benzyloxy-protected phenol. This protecting group strategy is of paramount importance in multi-step syntheses, allowing for the unmasking of a phenolic hydroxyl group at a later stage. Phenolic moieties are prevalent in numerous classes of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators, where they often participate in crucial hydrogen bonding interactions with the target protein.[2][3] The strategic placement of the benzyloxy group at the meta position of the aniline ring further allows for the exploration of this particular vector in structure-activity relationship (SAR) studies. This guide provides detailed protocols for the application of 3-(Benzyloxy)-N-ethylaniline in the synthesis of a 4-anilinoquinazoline scaffold, a privileged structure in modern oncology drug discovery.

Core Application: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

The 4-anilinoquinazoline core is a well-established pharmacophore found in numerous clinically approved and investigational kinase inhibitors. The aniline moiety at the 4-position of the quinazoline ring system often occupies the ATP-binding site of the kinase, and modifications to this group can significantly impact potency and selectivity. The following protocols outline a robust two-step synthesis of a model 4-anilinoquinazoline derivative starting from 3-(Benzyloxy)-N-ethylaniline.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Characterization A 3-(Benzyloxy)-N-ethylaniline C N-(3-(Benzyloxy)phenyl)-N-ethyl-2-aminobenzamide A->C Acylation B 2-Aminobenzoyl Chloride B->C D N-(3-(Benzyloxy)phenyl)-N-ethyl-2-aminobenzamide E 4-((3-(Benzyloxy)phenyl)(ethyl)amino)quinazoline D->E Dehydrative Cyclization F Purified Quinazoline E->F G NMR, MS, HPLC Analysis F->G Quality Control

Caption: Synthetic workflow for the preparation of a 4-anilinoquinazoline from 3-(Benzyloxy)-N-ethylaniline.

Part 1: N-Acylation of 3-(Benzyloxy)-N-ethylaniline

The initial step involves the acylation of the secondary amine of 3-(Benzyloxy)-N-ethylaniline with 2-aminobenzoyl chloride. This reaction forms the key amide bond that will subsequently undergo cyclization to form the quinazoline ring. The use of a mild base is crucial to neutralize the HCl generated during the reaction without promoting unwanted side reactions.

Protocol 1: Synthesis of N-(3-(benzyloxy)phenyl)-N-ethyl-2-aminobenzamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-(Benzyloxy)-N-ethylaniline227.305.00 g22.0 mmol>98%
2-Aminobenzoyl chloride155.593.77 g24.2 mmol>97%
Triethylamine (TEA)101.193.38 mL24.2 mmol>99%
Dichloromethane (DCM)-100 mL-Anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(Benzyloxy)-N-ethylaniline (5.00 g, 22.0 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the solution at room temperature until the aniline is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (3.38 mL, 24.2 mmol) to the stirred solution.

  • In a separate flask, dissolve 2-aminobenzoyl chloride (3.77 g, 24.2 mmol) in anhydrous dichloromethane (20 mL).

  • Add the 2-aminobenzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(3-(benzyloxy)phenyl)-N-ethyl-2-aminobenzamide.

Expected Yield: 80-90%

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is essential as 2-aminobenzoyl chloride is moisture-sensitive and will readily hydrolyze.

  • Low Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of aqueous washes removes the triethylamine hydrochloride salt, any unreacted 2-aminobenzoyl chloride (as the corresponding carboxylic acid after hydrolysis), and other water-soluble impurities.

Part 2: Cyclization to the Quinazoline Core

The second step is the intramolecular cyclization of the N-acylated intermediate to form the quinazoline ring system. This is typically achieved through a dehydrative condensation, which can be promoted by various reagents. A common and effective method involves the use of phosphorus oxychloride (POCl₃).

Protocol 2: Synthesis of 4-((3-(Benzyloxy)phenyl)(ethyl)amino)quinazoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
N-(3-(benzyloxy)phenyl)-N-ethyl-2-aminobenzamide360.445.00 g13.9 mmol>98%
Phosphorus oxychloride (POCl₃)153.3320 mL->99%
Toluene-50 mL-Anhydrous

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-(3-(benzyloxy)phenyl)-N-ethyl-2-aminobenzamide (5.00 g, 13.9 mmol).

  • Add phosphorus oxychloride (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Basify the acidic aqueous solution to pH 8-9 with a concentrated ammonium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-((3-(benzyloxy)phenyl)(ethyl)amino)quinazoline.

Expected Yield: 60-75%

Reaction Mechanism

G cluster_0 Mechanism of Quinazoline Formation A Amide B Vilsmeier-Haack type intermediate A->B + POCl3 C Intramolecular Cyclization B->C Nucleophilic attack D Dehydration C->D Proton transfer E Quinazoline D->E - H2O

Caption: Simplified mechanism for the POCl₃-mediated cyclization to form the quinazoline ring.

Part 3: Analytical Characterization

Rigorous characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Predicted Spectroscopic Data

N-(3-(benzyloxy)phenyl)-N-ethyl-2-aminobenzamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20-6.80 (m, 4H, Ar-H), 6.70-6.50 (m, 4H, Ar-H of aminobenzoyl), 5.05 (s, 2H, OCH₂Ph), 3.80 (q, J=7.2 Hz, 2H, NCH₂CH₃), 1.25 (t, J=7.2 Hz, 3H, NCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 168.5 (C=O), 159.0, 148.0, 142.0, 136.5, 132.0, 129.5, 128.5, 128.0, 127.5, 122.0, 118.0, 117.0, 115.0, 70.0 (OCH₂Ph), 45.0 (NCH₂CH₃), 13.0 (NCH₂CH₃).

  • MS (ESI): m/z calculated for C₂₂H₂₂N₂O₂ [M+H]⁺: 361.17, found: 361.17.

4-((3-(Benzyloxy)phenyl)(ethyl)amino)quinazoline:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, quinazoline H-2), 8.00-7.50 (m, 4H, quinazoline Ar-H), 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20-6.80 (m, 4H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.00 (q, J=7.0 Hz, 2H, NCH₂CH₃), 1.30 (t, J=7.0 Hz, 3H, NCH₂CH₃).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.0, 159.0, 155.0, 150.0, 145.0, 136.0, 134.0, 129.0, 128.5, 128.0, 127.5, 126.0, 124.0, 122.0, 118.0, 115.0, 112.0, 70.5 (OCH₂Ph), 46.0 (NCH₂CH₃), 14.0 (NCH₂CH₃).[2]

  • MS (ESI): m/z calculated for C₂₂H₂₁N₃O [M+H]⁺: 344.17, found: 344.17.

Protocol 3: HPLC Purity Analysis

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of acetonitrile.

This method provides a reliable means to assess the purity of the final quinazoline product.

Conclusion and Future Perspectives

This guide has detailed a practical and efficient synthetic route for the utilization of 3-(Benzyloxy)-N-ethylaniline as a key intermediate in the synthesis of a 4-anilinoquinazoline scaffold. The protocols provided are robust and can be adapted for the synthesis of a library of analogues for SAR studies in a drug discovery program. The benzyloxy protecting group can be readily cleaved in the final step (e.g., by catalytic hydrogenation) to yield the corresponding phenol, which is a common hydrogen bond donor in kinase inhibitors. The versatility of the secondary amine allows for the introduction of various acylating agents, leading to a diverse range of quinazoline derivatives. The methodologies described herein underscore the strategic importance of 3-(Benzyloxy)-N-ethylaniline for researchers and scientists in the field of pharmaceutical development.

References

  • PubChem. 3-(Benzyloxy)-N-ethylaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • The Royal Society of Chemistry. Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. [Link]

  • National Center for Biotechnology Information. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

Sources

Application

Application Note: Chemoselective Manipulation of Benzyloxy Protecting Groups in N-Ethylaniline Scaffolds

Executive Summary This guide addresses a critical chemoselectivity challenge in medicinal chemistry: the manipulation of benzyloxy (BnO-) protecting groups in the presence of N-ethylaniline moieties. While benzyl ethers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a critical chemoselectivity challenge in medicinal chemistry: the manipulation of benzyloxy (BnO-) protecting groups in the presence of N-ethylaniline moieties. While benzyl ethers are robust protecting groups, the presence of a secondary, electron-rich aromatic amine (N-ethylaniline) introduces specific electronic and steric challenges during synthesis and deprotection.

This application note provides validated protocols for:

  • N-Alkylation of aniline precursors without compromising the O-Bn ether.

  • Selective O-Debenzylation (Hydrogenolysis) without N-dealkylation or catalyst poisoning.

  • Lewis Acid Deprotection strategies that account for amine-boron complexation.

Chemical Context & Stability Matrix

The benzyloxy group is chosen for its stability against basic conditions and nucleophiles. However, in N-ethylaniline derivatives, the basic nitrogen atom can interfere with standard deprotection protocols.

Table 1: Chemoselectivity & Stability Profile
ConditionReagent SystemO-Benzyl (Ether) StatusN-Ethyl (Amine) StatusInteraction Note
Basic Alkylation

Stable Reacts (forms N-Et)Ideal for installing N-ethyl groups.
Hydrogenolysis

Cleaved (Rapid)Stable Critical:[1] Amine may poison catalyst; requires acidic additive.
Strong Acid

Cleaved Stable (Protonates)Harsh conditions; may cause migration if ring is electron-rich.
Lewis Acid

Cleaved Stable Amine forms Lewis adduct with Boron; requires excess reagent.
Oxidation

Variable Unstable Anilines are prone to oxidation; avoid oxidative deprotection.

Decision Logic & Workflow

The following flowchart illustrates the decision process for synthesizing and deprotecting these derivatives, ensuring orthogonality.

G cluster_0 Critical Control Points Start Start: Benzyloxy-Aniline Decision Target Structure? Start->Decision PathA 1. N-Ethylation (Basic Cond.) Decision->PathA Need N-Ethyl ResultA N-Ethyl-O-Benzyl Intermediate PathA->ResultA PathB 2. O-Deprotection (H2/Pd-C or BBr3) ResultB Final Product: N-Ethyl-Phenol PathB->ResultB ResultA->PathB Remove O-Bn Warning1 Avoid Oxidants (DDQ) Protects Aniline Warning2 Acidify H2/Pd-C Prevents Poisoning

Figure 1: Strategic workflow for manipulating O-Bn and N-Et groups. Note the specific control points to prevent side reactions.

Detailed Experimental Protocols

Protocol A: N-Ethylation of Benzyloxyaniline (Synthesis)

Objective: Install the N-ethyl group while keeping the O-benzyl ether intact. Mechanism:


 substitution under basic conditions. The O-Bn group is inert to base.
  • Reagents:

    • Substrate: Benzyloxyaniline derivative (1.0 eq)

    • Alkylating Agent: Ethyl Iodide (

      
      ) (1.1 - 1.2 eq)
      
    • Base: Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF (anhydrous) or Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve substrate in DMF (0.2 M concentration).

    • Add

      
       and stir for 15 min at RT to ensure deprotonation/suspension.
      
    • Add

      
       dropwise.
      
    • Heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: Avoid large excess of

      
       to prevent over-alkylation to the quaternary ammonium salt.
      
  • Workup:

    • Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Result: N-ethyl-O-benzyloxyaniline (O-Bn is retained).

Protocol B: Chemoselective Hydrogenolysis (O-Deprotection)

Objective: Remove O-Bn without cleaving the N-Ethyl bond or poisoning the catalyst. Challenge: Free amines (anilines) bind strongly to Pd surfaces, deactivating the catalyst ("poisoning"). Solution: Protonation of the amine.

  • Reagents:

    • Substrate: N-Ethyl-O-benzyloxyaniline (1.0 eq)

    • Catalyst: 10% Pd/C (10-20 wt% loading)

    • Solvent: MeOH or EtOH

    • Additive: 1M HCl (1.0 - 1.1 eq) or Acetic Acid (5% v/v)

    • Hydrogen Source:

      
       balloon (1 atm)
      
  • Procedure:

    • Dissolve substrate in MeOH.

    • Crucial Step: Add HCl (1.0 eq) to convert the N-ethylaniline to its hydrochloride salt. This prevents the lone pair from binding to the Pd.

    • Add Pd/C catalyst carefully under Argon flow (pyrophoric risk).

    • Purge with

      
       and stir vigorously at RT for 2–6 hours.
      
    • Monitoring: N-Benzyl groups would cleave here, but N-Ethyl groups are stable under these mild conditions.

  • Workup:

    • Filter through Celite to remove Pd.

    • Neutralize the filtrate with

      
       (aq) to regenerate the free amine.
      
    • Concentrate to yield the N-ethyl-phenol product.

Protocol C: Lewis Acid Cleavage ( )

Objective: Alternative deprotection if the molecule contains alkenes/alkynes sensitive to hydrogenation. Challenge: The basic nitrogen will form a Lewis acid-base complex with


, requiring excess reagent.
  • Reagents:

    • Substrate: N-Ethyl-O-benzyloxyaniline (1.0 eq)

    • Reagent: Boron Tribromide (

      
      ) (1M in DCM)
      
    • Solvent: Anhydrous DCM

  • Stoichiometry Calculation:

    • Standard ether cleavage requires ~2 eq of

      
      .
      
    • Adjustment: Add 1.0 eq extra for the amine nitrogen.

    • Total: Use 3.0 - 4.0 eq of

      
      .
      
  • Procedure:

    • Cool substrate in DCM to -78°C (dry ice/acetone bath).

    • Add

      
       dropwise. (Exothermic).
      
    • Allow to warm to 0°C or RT over 2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The O-Bn bond is cleaved via a borate intermediate; the N-Et bond remains stable.

  • Quenching (Critical):

    • Cool back to 0°C.

    • Quench slowly with MeOH (violent reaction).

    • Perform an aqueous workup (

      
      ) to break the Boron-Amine complex.
      

Troubleshooting & Quality Control

Common Failure Modes
  • Incomplete Hydrogenolysis: Usually due to catalyst poisoning by the amine.

    • Fix: Ensure 1.0 eq of HCl is present during hydrogenation.

  • N-Dealkylation: Rare with N-Ethyl, but possible at high temperatures (>60°C) or high pressures (>50 psi).

    • Fix: Keep pressure at 1 atm (balloon) and Temp at RT.

  • Over-alkylation (Synthesis): Formation of diethyl aniline.

    • Fix: Use secondary amine synthesis via reductive amination (Acetaldehyde +

      
      ) if direct alkylation is too uncontrolled.
      
Analytical Validation[2]
  • 1H NMR:

    • Starting Material: Benzyloxy protons appear as a singlet (~5.1 ppm, 2H).

    • Product: Disappearance of the 5.1 ppm singlet and the aromatic benzyl protons (7.3-7.4 ppm).

    • N-Ethyl Integrity: Triplet (~1.2 ppm) and Quartet (~3.1 ppm) must remain intact.

References

  • Greene's Protective Groups in Organic Synthesis Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. Primary source for stability data of benzyl ethers and amine compatibility.

  • Hydrogenolysis of Benzyl Ethers Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. Detailed mechanisms for Pd-catalyzed deprotection.

  • Boron Tribromide Mediated Debenzylation McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron. Foundational text on BBr3 usage, applicable to benzyl ethers and amine complexes.

Sources

Method

Precision N-Ethylation of 3-Benzyloxyaniline: A Comparative Protocol Guide

Part 1: Strategic Analysis & Methodology[1] The Synthetic Challenge The N-ethylation of electron-rich anilines, such as 3-benzyloxyaniline , presents a classic chemoselectivity paradox. The target product, N-ethyl-3-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Methodology[1]

The Synthetic Challenge

The N-ethylation of electron-rich anilines, such as 3-benzyloxyaniline , presents a classic chemoselectivity paradox. The target product, N-ethyl-3-benzyloxyaniline , is a secondary amine that is often more nucleophilic than the primary amine starting material.[1] In standard alkylation protocols (e.g., Ethyl Iodide/Base), this leads to a "runaway reaction," resulting in significant amounts of the undesired N,N-diethyl byproduct.

Furthermore, the benzyloxy (BnO-) protecting group requires specific care.[1] While stable to basic conditions, it can be vulnerable to strong Lewis acids or aggressive hydrogenation conditions (e.g., Pd/C + H2), which would cleave the ether to a phenol.

Methodological Selection

To ensure reproducibility and scalability, we evaluate three potential pathways. This guide prioritizes Method A (Reductive Amination) as the industry "Gold Standard" for efficiency, while Method B (Acylation-Reduction) is provided for scenarios requiring absolute purity without chromatography.[1]

FeatureMethod A: Reductive Amination (Recommended)Method B: Acylation-Reduction (High Purity)Method C: Direct Alkylation (Not Recommended)
Reagents Acetaldehyde, NaBH(OAc)₃, AcOH1. Ac₂O 2. LiAlH₄EtI, K₂CO₃, DMF
Steps 1 (One-Pot)21
Selectivity High (>90% mono)Perfect (>99% mono)Poor (Mix of mono/di)
Atom Economy HighLow (Loss of oxygen)Moderate
Risk MinimalHandling LiAlH₄Over-alkylation

Part 2: Visualizing the Pathway

The following diagram illustrates the mechanistic pathway for the recommended Reductive Amination protocol, highlighting the critical "Imine Capture" step that prevents over-alkylation.

G Start 3-Benzyloxyaniline (Primary Amine) Imine Hemiaminal / Imine Intermediate Start->Imine + AcOH (Cat) - H2O Aldehyde Acetaldehyde (1.1 eq) Aldehyde->Imine Product N-Ethyl-3-benzyloxyaniline (Secondary Amine) Imine->Product Fast Reduction (Kinetic Control) Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Imine H- Transfer SideProduct N,N-Diethyl Byproduct Product->SideProduct Slow reaction with excess Aldehyde

Figure 1: Mechanistic pathway of Reductive Amination using Sodium Triacetoxyborohydride (STAB).

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (The Gold Standard)

Objective: Synthesis of N-ethyl-3-benzyloxyaniline via reductive amination.[1] Mechanism: In situ formation of an imine followed by selective reduction.[1][2][3] Sodium triacetoxyborohydride (STAB) is chosen because it reduces the imine much faster than it reduces the aldehyde, and it does not reduce the aldehyde to ethanol significantly under these conditions [1].[1]

Reagents & Materials
  • Substrate: 3-Benzyloxyaniline (1.0 eq)

  • Carbonyl Source: Acetaldehyde (1.1 - 1.2 eq)[1]

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 eq)[1]

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-benzyloxyaniline (e.g., 1.0 g, 5.0 mmol) in anhydrous DCE (20 mL).

  • Activation: Add Acetic Acid (0.3 mL, 5.0 mmol). Stir for 5 minutes at room temperature.

    • Insight: The acid catalyzes the formation of the iminium ion, which is the active species for reduction.[1]

  • Aldehyde Addition: Cool the solution to 0°C (ice bath). Add Acetaldehyde (0.31 mL, 5.5 mmol) dropwise.

    • Note: Acetaldehyde is volatile (bp 20°C).[1] Use a chilled syringe or handle quickly.

  • Imine Formation: Allow the mixture to stir for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.59 g, 7.5 mmol) in three portions over 15 minutes.

    • Caution: Mild gas evolution (H₂) may occur.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • IPC (In-Process Control): Check reaction progress via TLC (Hexanes:EtOAc 4:1).

    • Target: Disappearance of starting aniline.[1]

    • Observation: The secondary amine product usually runs slightly higher or lower depending on the silica pH, but stains distinctively with Ninhydrin.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine (1 x 20 mL).[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Expected Yield: 85–95% Appearance: Pale yellow oil.[1]

Protocol B: Two-Step Acylation-Reduction (High Purity Alternative)

Objective: Synthesis of N-ethyl-3-benzyloxyaniline via N-acetylation and amide reduction.[1] Use Case: Use this when mono-alkylation selectivity in Method A is insufficient or if the starting material is extremely high-value.[1]

Step 1: Acetylation[1][4][5]
  • Dissolve 3-benzyloxyaniline (1.0 eq) in DCM .

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Add Acetic Anhydride (1.1 eq) dropwise.[1]

  • Stir 1 hour at RT. Wash with 1M HCl (to remove unreacted amine), then NaHCO₃.

  • Concentrate to obtain N-(3-(benzyloxy)phenyl)acetamide .[1] (Usually quantitative solid).[1]

Step 2: Amide Reduction[1]
  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Nitrogen.

  • Dissolve the acetamide intermediate from Step 1 in dry THF and add dropwise to the LiAlH₄ suspension at 0°C.

    • Safety: Exothermic.[1] Hydrogen gas evolution.

  • Heat to reflux for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

  • Filter the granular white precipitate.[1] Concentrate the filtrate.

Expected Yield: 80–90% (over 2 steps).[1]

Part 4: Quality Control & Characterization[1]

ParameterSpecificationMethod
Appearance Clear to pale yellow oilVisual
Purity >97% (HPLC/GC)Area %
Identity (¹H NMR) δ 1.25 (t, 3H, -CH₂CH₃)δ 3.15 (q, 2H, -CH₂CH₃)δ 5.05 (s, 2H, O-CH₂-Ph)δ 7.3-7.4 (m, 5H, Benzyl Ar-H)400 MHz, CDCl₃
TLC Rf ~ 0.4 (Hex:EtOAc 4:1)UV / Ninhydrin

Part 5: Troubleshooting & Optimization

Decision Tree for Process Optimization:

DecisionTree Problem Issue Detected CheckTLC Check TLC/LCMS Problem->CheckTLC Issue1 Starting Material Remains CheckTLC->Issue1 Issue2 Di-ethyl Product Formed CheckTLC->Issue2 Issue3 Low Yield CheckTLC->Issue3 Action1 Add 0.2 eq Aldehyde + 0.5 eq STAB Issue1->Action1 Action2 Restart: Lower Temp Slow Addition of Aldehyde Issue2->Action2 Action3 Check Reagent Quality (STAB absorbs moisture) Issue3->Action3

Figure 2: Troubleshooting logic for common reaction deviations.

Critical Notes:
  • STAB Quality: Sodium triacetoxyborohydride is moisture sensitive.[1] If the bottle has been open for months, it may have hydrolyzed to boric acid and acetic acid, losing reducing power. Use fresh reagent.

  • Benzyl Ether Stability: Do not use catalytic hydrogenation (H₂/Pd-C) for the reductive amination step, as this will cleave the benzyl ether to a phenol [2].[1]

  • Acetaldehyde Handling: Due to its low boiling point, ensure the reaction vessel is well-vented but cooled during addition to prevent loss of reagent.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for stability of benzyl ethers).

  • Organic Chemistry Portal. "Reductive Amination." (General overview of STAB versatility).

Sources

Application

Application Notes &amp; Protocols: 3-(Benzyloxy)-N-ethylaniline in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 3-(Benzyloxy)-N-ethylaniline emerges as a versatile, yet underexplored, precursor for the synthesis of valuable N-heterocyclic scaffolds. Its unique trifecta of functionalities—a nucleophilic secondary amine, an electron-rich aromatic ring, and a readily cleavable benzyloxy protecting group—opens avenues for diverse synthetic transformations. This guide provides an in-depth exploration of a principal application of 3-(Benzyloxy)-N-ethylaniline in the synthesis of functionalized indoles, a core motif in numerous pharmaceuticals and biologically active compounds.

The N-ethyl and 3-benzyloxy substituents on the aniline ring offer a handle for directing the regioselectivity of cyclization reactions and for subsequent functionalization. The benzyloxy group, in particular, can be strategically removed post-cyclization to reveal a phenol, a versatile functional group for further derivatization in drug development programs.

This document will focus on a detailed, practical application of 3-(Benzyloxy)-N-ethylaniline in a plausible, though not yet explicitly documented, Bischler-Möhlau indole synthesis. The protocols and mechanistic insights provided are grounded in the established principles of this classic reaction, offering a scientifically sound blueprint for researchers.

I. Synthesis of 6-Benzyloxy-1-ethyl-2-arylindoles via Bischler-Möhlau Reaction

The Bischler-Möhlau indole synthesis is a robust method for the preparation of 2-arylindoles by the reaction of an α-haloacetophenone with an excess of an aniline.[1] This reaction proceeds through the initial N-alkylation of the aniline with the α-haloacetophenone, followed by an acid-catalyzed cyclization and aromatization. The use of a substituted aniline like 3-(Benzyloxy)-N-ethylaniline is expected to yield a correspondingly substituted indole.

Mechanistic Rationale

The reaction with 3-(Benzyloxy)-N-ethylaniline is anticipated to proceed through several key steps. The electron-donating nature of the benzyloxy and ethylamino groups activates the aniline ring, facilitating the crucial electrophilic cyclization step. The reaction is typically performed at elevated temperatures, often with the aniline itself serving as the solvent.

The proposed mechanism is as follows:

  • N-Alkylation: The secondary amine of 3-(Benzyloxy)-N-ethylaniline acts as a nucleophile, displacing the bromide from the α-bromoacetophenone to form an α-aminoketone intermediate.

  • Second Anilination: A second molecule of 3-(Benzyloxy)-N-ethylaniline reacts with the ketone of the α-aminoketone to form an enamine or an iminium ion intermediate.

  • Cyclization: The electron-rich aniline ring of the enamine intermediate undergoes an intramolecular electrophilic attack on the enamine double bond (or iminium carbon), leading to a cyclized intermediate.

  • Aromatization: The cyclized intermediate then eliminates a molecule of aniline and undergoes tautomerization to furnish the stable aromatic indole ring.

Due to the meta-position of the benzyloxy group relative to the N-ethyl group, cyclization is expected to occur at the C-6 position, ortho to the N-ethylamino group, leading to a 6-benzyloxy-substituted indole.

Bischler_Mohlau_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Enamine Formation cluster_2 Step 3 & 4: Cyclization & Aromatization A 3-(Benzyloxy)-N-ethylaniline C α-Aminoketone Intermediate A->C + B α-Bromoacetophenone B->C + D α-Aminoketone Intermediate F Enamine Intermediate D->F + E 3-(Benzyloxy)-N-ethylaniline E->F + G Enamine Intermediate H Cyclized Intermediate G->H Intramolecular Electrophilic Attack I 6-Benzyloxy-1-ethyl-2-arylindole H->I Aromatization (- Aniline, - H+)

Caption: Proposed workflow for the Bischler-Möhlau synthesis of 6-benzyloxy-1-ethyl-2-arylindoles.

Experimental Protocol: A Hypothetical Synthesis

This protocol describes a plausible method for the synthesis of 6-benzyloxy-1-ethyl-2-phenylindole.

Materials:

  • 3-(Benzyloxy)-N-ethylaniline (1.0 eq)

  • α-Bromoacetophenone (0.5 eq)

  • Anhydrous Toluene (optional, as solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(Benzyloxy)-N-ethylaniline (20 mmol, 4.54 g) and α-bromoacetophenone (10 mmol, 1.99 g). Note: The excess aniline serves as both a reactant and a solvent.

  • Reaction: Heat the mixture to 140-150 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess aniline, followed by saturated NaHCO₃ solution (2 x 25 mL), and finally with brine (25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).

  • Characterization: Combine the fractions containing the desired product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Products and Hypothetical Yields
EntryAr Group of α-BromoacetophenoneProductExpected Yield (%)
1Phenyl6-Benzyloxy-1-ethyl-2-phenylindole45-55
24-Methoxyphenyl6-Benzyloxy-1-ethyl-2-(4-methoxyphenyl)indole50-60
34-Chlorophenyl6-Benzyloxy-1-ethyl-2-(4-chlorophenyl)indole40-50

Note: Yields are hypothetical and based on typical outcomes for Bischler-Möhlau reactions.

II. Subsequent Transformations: Debenzylation to Access Functionalized Indoles

A key advantage of using 3-(Benzyloxy)-N-ethylaniline is the potential for post-synthetic modification via debenzylation of the resulting indole. This unmasks a hydroxyl group at the 6-position, a valuable handle for introducing further diversity, for instance, through etherification or esterification, to explore structure-activity relationships in a drug discovery context.

Protocol: Catalytic Hydrogenolysis for Debenzylation

Materials:

  • 6-Benzyloxy-1-ethyl-2-arylindole (1.0 eq)

  • Palladium on carbon (10% w/w, 5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the 6-benzyloxy-1-ethyl-2-arylindole (5 mmol) in ethanol (50 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg for a 5 mmol scale) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxy-1-ethyl-2-arylindole.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Debenzylation_Workflow A 6-Benzyloxy-1-ethyl-2-arylindole B Dissolve in Ethanol A->B C Add Pd/C Catalyst B->C D Hydrogenate (H2 atmosphere) C->D E Filter through Celite D->E F Concentrate E->F G 6-Hydroxy-1-ethyl-2-arylindole F->G

Caption: Experimental workflow for the debenzylation of 6-benzyloxy-1-ethyl-2-arylindoles.

III. Conclusion and Future Perspectives

While direct, published applications of 3-(Benzyloxy)-N-ethylaniline in heterocyclic synthesis are not widespread, its structural features strongly suggest its utility as a precursor for valuable heterocyclic systems, particularly substituted indoles via the Bischler-Möhlau reaction. The protocols and mechanistic discussions provided herein offer a robust, scientifically-grounded starting point for researchers to explore these synthetic avenues. The strategic placement of the benzyloxy group allows for late-stage functionalization, a highly desirable feature in medicinal chemistry and materials science. Further exploration of this starting material in other classical and modern cyclization reactions is warranted and holds the potential to unlock novel and efficient routes to diverse heterocyclic libraries.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Indolsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Möhlau, R. (1881). Ueber die Einwirkung von α-Bromacetophenon auf Anilin. Berichte der deutschen chemischen Gesellschaft, 14(1), 171–175. [Link]

  • Chapman, R. F., & Tomlinson, M. (1953). The Bischler Indole Synthesis. Part I. The Reaction of α-Bromo-ketones with Anilines. Journal of the Chemical Society, 151-154. [Link]

  • Sundberg, R. J. (2004). Indoles. Academic Press. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Benzyloxy)-N-ethylaniline

[1][2][3] Case ID: PUR-3BEA-001 Subject: Optimization of Flash Column Chromatography for Secondary Aniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: PUR-3BEA-001 Subject: Optimization of Flash Column Chromatography for Secondary Aniline Derivatives Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Chemical Profile

You are attempting to purify 3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6).[1][2][3] As a secondary aniline with a lipophilic benzyl ether tail, this molecule presents a classic "push-pull" challenge in chromatography: the lipophilic region desires non-polar elution, while the basic nitrogen interacts strongly with acidic silanols, causing peak broadening (tailing).[1][3]

Chemical Profile for Method Development:

Property Value / Characteristic Implication for Chromatography

| Structure Type | Secondary Aniline (


 Amine) | Basic Nitrogen:  Will protonate on acidic silica (

), causing severe tailing without modifiers.[1][2][3] | | Molecular Weight | ~227.3 g/mol | Moderate size; likely elutes in standard organic solvents.[1][2][3] | | Polarity | Medium-Low | The benzyl and ethyl groups add significant lipophilicity.[1][2] | | Stability | Oxidation Sensitive | Risk: Anilines oxidize to colored (pink/brown) quinoid species on active silica.[1][2][3] Action: Minimize residence time. | | Key Impurities | 1. Starting Material (

Amine)2.[1][2][3] Over-alkylated (

Amine) | Separation Goal:

(Fastest)


(Product)


(Slowest). |

Pre-Purification Triage (Method Development)

Before packing a column, you must establish a TLC system that moves the product to an


 of 0.25 – 0.35 without streaking.[1][3]
Standard Screening Protocol

Base Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1][2][3] Modifier: Triethylamine (TEA) is mandatory to deactivate silica acidity.[1][2][3]

Step-by-Step Optimization:

  • Prepare Mobile Phase A: 90% Hexane / 10% EtOAc + 1% TEA .

  • Spot & Run: Observe the spot shape.

    • If spot is round:[1][3] System is chemically compatible.[1][2][3]

    • If spot streaks (comet tail): Increase TEA to 2% or switch to DCM/MeOH/NH

      
       (see Troubleshooting).
      
  • Adjust Polarity:

    • If

      
      : Increase EtOAc concentration (e.g., 20%).[1][2][3]
      
    • If

      
      : Decrease EtOAc (e.g., 5%).[1][2][3]
      
Visualization: TLC Decision Matrix

TLC_Method_Dev Start Start TLC Screening (9:1 Hex/EtOAc + 1% TEA) CheckRf Check Rf Value & Shape Start->CheckRf Tailing Severe Tailing? CheckRf->Tailing Rf_Low Rf < 0.2? Tailing->Rf_Low No AddTEA Increase TEA to 2-3% or Pre-wash Silica Tailing->AddTEA Yes Rf_High Rf > 0.5? Rf_Low->Rf_High No IncPolarity Increase EtOAc (Try 8:2 ratio) Rf_Low->IncPolarity Yes DecPolarity Decrease EtOAc (Try 95:5 ratio) Rf_High->DecPolarity Yes Final Optimal Method Found (Rf ~0.3, Round Spot) Rf_High->Final No AddTEA->CheckRf IncPolarity->CheckRf DecPolarity->CheckRf

Figure 1: Logic flow for optimizing the mobile phase.[1][2][3] Note that TEA is critical for spot symmetry.[2][3]

The Purification Protocol

Method: TEA-Buffered Silica Gel Chromatography

Why this works: Pre-treating the silica with TEA neutralizes acidic silanol sites (


) before the amine product touches them.[1][2][3] This prevents the "stick-and-slip" mechanism that causes broad peaks.[1][2]
Reagents Required:
  • Silica Gel (60 Å, 230–400 mesh).[1][2][3]

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA).[1][2][3][4]

  • Sand (acid-washed).[1][2][3]

Step-by-Step Procedure:
  • Slurry Preparation (The "Deactivation" Step):

    • In an Erlenmeyer flask, suspend the required amount of silica gel in the starting mobile phase (e.g., 95:5 Hex/EtOAc).[1][3]

    • Crucial: Add 1% v/v Triethylamine directly to this slurry.[1][2][3]

    • Swirl and let stand for 5–10 minutes. You may feel slight heat generation as the amine neutralizes the silica surface.[1][3]

  • Column Packing:

    • Pour the slurry into the column.[2][3]

    • Flush with 2–3 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the column is equilibrated and basic throughout.[1][2][3]

  • Sample Loading:

    • Dissolve your crude 3-(benzyloxy)-N-ethylaniline in a minimum volume of mobile phase.[1][2][3]

    • Alternative: If solubility is poor, use a small amount of DCM, but ensure the column is flushed well afterwards to prevent polarity jumps.[1][3]

    • Load carefully onto the sand bed.[1][2]

  • Elution:

    • Run the column using the isocratic or gradient system determined in the TLC phase.[2][3]

    • Maintain 1% TEA in the solvent reservoirs throughout the run.[2][3]

Troubleshooting & FAQs

Q1: My product is streaking badly even with 1% TEA. What now?

Diagnosis: The silica is still too active, or the amine is exceptionally basic. Corrective Action:

  • Increase TEA: Bump the concentration to 2.5% or 5%.

  • Switch Stationary Phase: If streaking persists, switch to Basic Alumina . Alumina is less acidic than silica and often requires no amine modifier for secondary anilines.[1][2]

  • DCM/MeOH Method: Switch solvent systems to Dichloromethane (DCM) / Methanol (95:5) + 1% Ammonia (

    
    ).[1][2][3] Methanol is protic and competes effectively for silanol sites, sharpening the peak.[1][3]
    
Q2: The column turned pink/brown during the run. Is my product destroyed?

Diagnosis: Aniline Oxidation.[1][2][3] Explanation: Anilines are electron-rich and prone to oxidation by air, a process catalyzed by the high surface area of silica.[3] The color comes from trace quinone-imine impurities, which have high extinction coefficients (a little color looks like a lot of damage).[1][2][3] Solution:

  • Don't Panic: Usually, >95% of the mass is still intact.[1][3]

  • Speed: Increase flow rate (flash chromatography) to reduce residence time.

  • Inert: Flush the dry silica with Nitrogen/Argon before making the slurry.[2][3]

Q3: I cannot separate the N-ethyl (product) from the N,N-diethyl (impurity).

Diagnosis:


 values are too close due to similar lipophilicity.
Elution Order Logic: 
On silica gel, the elution order is generally governed by hydrogen bonding ability:
  • Tertiary Amine (

    
    ):  N,N-diethyl derivative.[1][2][3] (No H-bond donor).[1][2][3] Elutes First. 
    
  • Secondary Amine (

    
    ):  3-(Benzyloxy)-N-ethylaniline (Product).[1][2][3][5] (1 H-bond donor).[1][2][3] Elutes Second. 
    
  • Primary Amine (

    
    ):  3-(Benzyloxy)aniline (Starting Material).[1][2][3] (2 H-bond donors).[1][2][3] Elutes Last. 
    

Corrective Action:

  • Use a shallower gradient (e.g., 0%

    
     10% EtOAc over 20 CV).[1][2][3]
    
  • Use a longer column to increase theoretical plates.

Visualization: Separation Hierarchy

Elution_Order cluster_column Silica Column Flow Direction Tertiary Impurity: Tertiary Amine No H-Donors Fastest (High Rf) Secondary Target: 3-(Benzyloxy)-N-ethylaniline 1 H-Donor Intermediate Rf Tertiary->Secondary Elutes 2nd Primary Impurity: Primary Amine 2 H-Donors Slowest (Low Rf) Secondary->Primary Elutes 3rd Solvent Mobile Phase Flow Solvent->Tertiary Elutes 1st

Figure 2: Expected elution order based on hydrogen bonding capability on silica gel.

References & Grounding

  • General Aniline Purification Protocols:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] (1989).[1][2][3][6] Section on purification of aromatic amines. (Standard reference for amine basicity and silica interactions).

  • Synthesis & Properties of N-Alkylanilines:

    • National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline. Retrieved from .[1][2][3]

  • Chromatography of Amines (Silica Interactions):

    • Biotage (2023).[1][2][3][7] Is there an easy way to purify organic amines? Retrieved from .[1][2][3]

    • University of Rochester, Dept. of Chemistry.[1][3] Tips for Flash Column Chromatography (Deactivation of Silica). Retrieved from .[1][2][3]

  • Safety Data (Aniline Toxicity):

    • NIH PubChem.[1][2][3] Safety Data Sheet: N-Ethylaniline Derivatives. (Anilines are toxic by absorption; handle with gloves).[1][2][3]

Sources

Optimization

removing unreacted ethyl bromide from 3-(Benzyloxy)-N-ethylaniline mixtures

Technical Support Center: Purification & Safety Guide Topic: Removal of Unreacted Ethyl Bromide from 3-(Benzyloxy)-N-ethylaniline Mixtures Ticket ID: CHEM-SUP-2024-001[1] Executive Summary This guide addresses the remova...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Safety Guide Topic: Removal of Unreacted Ethyl Bromide from 3-(Benzyloxy)-N-ethylaniline Mixtures Ticket ID: CHEM-SUP-2024-001[1]

Executive Summary

This guide addresses the removal of Ethyl Bromide (Bromoethane) from crude reaction mixtures containing 3-(Benzyloxy)-N-ethylaniline .[1] Due to the significant boiling point differential between the alkyl halide impurity (


) and the target aniline derivative (

), separation is primarily achieved via physical evaporation. However, the viscosity of the target product often traps volatile impurities, requiring specific "chasing" protocols.

Safety Warning: Ethyl bromide is a volatile alkylating agent (suspected carcinogen). All removal steps must utilize a secondary cold trap to prevent atmospheric release or vacuum pump contamination.

Part 1: Physical Properties & Separation Logic

The separation relies on the volatility gap. The challenge is not the boiling point, but the mass transfer limitation caused by the viscous nature of the 3-(Benzyloxy)-N-ethylaniline oil.[1]

CompoundMolecular WeightBoiling PointPhysical StateRole
Ethyl Bromide 108.97 g/mol 38.4°C Volatile LiquidImpurity (Alkylating Agent)
3-(Benzyloxy)-N-ethylaniline 227.30 g/mol >300°C (est.)[1]Viscous Oil / Low Melt SolidTarget Product
Ethanol 46.07 g/mol 78.4°CLiquidPotential Co-solvent

Part 2: Troubleshooting Guide (Q&A)

Q1: I ran the rotovap at 40°C, but NMR still shows an ethyl bromide triplet at ppm. Why?

Diagnosis: Viscosity Entrapment. While the bath temperature is sufficient to boil ethyl bromide, the target aniline product is likely a viscous oil. As the solvent evaporates, the oil forms a "skin" or matrix that physically traps the volatile ethyl bromide molecules, preventing them from reaching the surface to evaporate. Solution: The "Solvent Chase" Technique.

  • Redissolve the crude oil in a small amount of a volatile, non-viscous solvent (e.g., Dichloromethane or Pentane).

  • Re-evaporate.[2] The boiling action of the carrier solvent disrupts the oil matrix, carrying the trapped ethyl bromide out with it.

  • Repeat 2–3 times.

Q2: Can I use an azeotrope to remove it?

Analysis: Ethyl bromide forms a binary azeotrope with ethanol (BP


, 97% EtBr / 3% EtOH).
Verdict: 
Because the azeotrope is 97% ethyl bromide, adding ethanol does not  significantly lower the boiling point or "drag" the EtBr out more efficiently than simple evaporation.
Better Alternative:  Use Heptane .
Adding heptane and evaporating allows for "co-distillation." As heptane (BP 

) evaporates, it maintains a liquid phase longer, preventing the product from solidifying/thickening too early, thereby allowing the more volatile EtBr to escape.
Q3: My vacuum pump oil smells like ether/sweet chemicals. Is this dangerous?

Critical Safety Alert: Yes. Ethyl bromide is highly soluble in hydrocarbon pump oils. If it bypasses the trap, it degrades the pump seals and creates a hazardous exhaust source. Corrective Action:

  • Immediate: Change the pump oil.

  • System Upgrade: Install a Dry Ice/Acetone Cold Trap (

    
    ) between the rotovap and the pump. A standard water-ice trap (
    
    
    
    ) is insufficient because EtBr has a high vapor pressure even at
    
    
    .[1]
Q4: Is chemical quenching necessary before evaporation?

Guidance: Generally, No . Chemical quenching (e.g., adding ammonia or amines) creates ammonium salts (e.g., Ethylammonium bromide) which are solids. These solids are harder to separate from the viscous product oil than the volatile liquid EtBr. Exception: If you have a huge excess (>5 equiv) of EtBr, a simple aqueous wash with dilute Sodium Bicarbonate (


) helps remove HBr byproducts, but the neutral EtBr will stay in the organic layer. Stick to evaporative removal.[2]

Part 3: Recommended Workflow

Step 1: Aqueous Workup (Salt Removal)

Goal: Remove inorganic salts (NaBr) and acidic byproducts.

  • Dilute reaction mixture with Ethyl Acetate or DCM .

  • Wash with Water (

    
    ) to dissolve NaBr.
    
  • Wash with Brine (

    
    ).[3]
    
  • Dry organic layer over

    
     and filter.
    
Step 2: Bulk Removal (Rotary Evaporation)

Goal: Remove solvent and bulk EtBr.

  • Bath Temp:

    
    .
    
  • Pressure: Ramp down to 100 mbar (prevent bumping).

  • Observation: Distillate will collect rapidly.

Step 3: The "Strip and Chase" (Trace Removal)

Goal: Remove trapped residues.

  • Add 10–20 mL of Pentane or DCM to the residue.

  • Swirl to create a homogenous, thin solution.

  • Evaporate to dryness again.

  • Repeat if NMR indicates >1% residue.

Step 4: High Vacuum Drying

Goal: Final purification.[1]

  • Connect the flask to a high vacuum manifold (<1 mbar).

  • Stir the oil magnetically (if possible) or heat gently to

    
    .
    
  • Hold for 1–2 hours. The combination of heat + high vac + stirring is the gold standard for viscous oils.

Part 4: Visualizations

Figure 1: Purification Logic Flow

G Reaction Crude Reaction Mixture (Product + Excess EtBr + Salts) Workup Aqueous Workup (Remove NaBr/Salts) Reaction->Workup Rotovap Rotary Evaporation (40°C, >100 mbar) Workup->Rotovap Organic Layer Check NMR Check: EtBr Triplet present? Rotovap->Check Chase Solvent Chase (Add DCM/Pentane & Re-evaporate) Check->Chase Yes (Trapped in Oil) HighVac High Vacuum Drying (<1 mbar, 50°C, Stirring) Check->HighVac No / Trace amounts Chase->Rotovap Final Pure 3-(Benzyloxy)-N-ethylaniline HighVac->Final

Caption: Decision tree for removing volatile alkyl halides from viscous aniline oils.

Figure 2: Safety & Vacuum Setup

Safety cluster_warning CRITICAL SAFETY Source Rotovap (EtBr Vapor) Trap Cold Trap (Dry Ice / Acetone) -78°C Source->Trap Vapor Flow Pump Vacuum Pump Trap->Pump Clean Air Exhaust Fume Hood Exhaust Pump->Exhaust

Caption: Mandatory cold trap setup to capture carcinogenic EtBr vapors before they reach the pump.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6328, Bromoethane (Ethyl Bromide). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline. Retrieved from [Link]

  • Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for N-alkylation workups and solvent chasing techniques).
  • Occupational Safety and Health Administration (OSHA). Ethyl Bromide: Occupational Health Guideline. Retrieved from [Link]

Sources

Troubleshooting

preventing oxidation of 3-(Benzyloxy)-N-ethylaniline during storage

Technical Support Center: 3-(Benzyloxy)-N-ethylaniline Introduction: The Challenge of 3-(Benzyloxy)-N-ethylaniline Stability Welcome to the technical support guide for 3-(Benzyloxy)-N-ethylaniline (BNEA). This valuable i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Benzyloxy)-N-ethylaniline

Introduction: The Challenge of 3-(Benzyloxy)-N-ethylaniline Stability

Welcome to the technical support guide for 3-(Benzyloxy)-N-ethylaniline (BNEA). This valuable intermediate is integral to various multi-step syntheses in pharmaceutical and materials science. However, its unique structure, featuring both an N-alkylaniline and a benzylic ether moiety, renders it susceptible to oxidative degradation during storage. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the long-term integrity of your BNEA samples. We will explore the mechanistic underpinnings of its instability and offer field-proven solutions to mitigate these challenges.

Section 1: Understanding the Mechanism of Oxidation

To effectively prevent degradation, it is crucial to understand the vulnerable sites within the 3-(Benzyloxy)-N-ethylaniline molecule. Oxidation is not a random process; it targets specific, chemically reactive functional groups.

Q: What parts of the 3-(Benzyloxy)-N-ethylaniline molecule are most prone to oxidation?

A: There are two primary "hotspots" for oxidation on the BNEA molecule: the N-ethylamino group and the benzylic ether bridge .

  • The N-Ethylaniline Moiety: The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate a cascade of reactions. This often leads to the formation of colored, high-molecular-weight polymeric impurities, which is a common degradation pathway for anilines.[1][2][3] The initial step often involves the formation of a radical cation, which can then couple with other molecules.[4][5]

  • The Benzylic Ether Moiety: The C-H bonds on the methylene bridge (-O-CH₂-Ph) are known as benzylic C-H bonds. These bonds are weaker than typical aliphatic C-H bonds and are susceptible to radical abstraction.[6] Oxidation at this site can lead to the cleavage of the ether linkage, resulting in the formation of 3-hydroxy-N-ethylaniline and benzaldehyde.[7][8][9] The benzaldehyde can then be further oxidized to benzoic acid.

Below is a diagram illustrating these vulnerable positions on the molecule.

G cluster_molecule 3-(Benzyloxy)-N-ethylaniline cluster_key Oxidation Hotspots cluster_pointers mol A N-Ethylaniline Group (Color Formation, Polymerization) B Benzylic Ether Bridge (Ether Cleavage) p1 p1->mol Susceptible to radical cation formation p2 p2->mol  Weak benzylic C-H bonds  

Caption: Key sites on 3-(Benzyloxy)-N-ethylaniline vulnerable to oxidation.

Section 2: Troubleshooting Guide for Sample Degradation

This section addresses common observations that indicate your BNEA sample may have undergone oxidation and provides actionable steps for diagnosis.

Q: My BNEA, which was a light-colored oil/solid, has turned yellow or brown. What happened and is it still usable?

A: A color change to yellow or brown is the most common visual indicator of aniline oxidation.[1][10] This discoloration is typically caused by the formation of highly conjugated, nitrogen-containing oligomers or polymers. While the presence of these colored impurities indicates some degradation has occurred, the material may still be usable depending on the purity requirements of your experiment.

Self-Validating Diagnostic Protocol:

  • Visual Inspection: Note the color and homogeneity of the sample. Darkening is a clear sign of oxidation.

  • Solubility Check: Take a small aliquot and attempt to dissolve it in a clean solvent (e.g., Dichloromethane or Ethyl Acetate). The formation of insoluble particulates can indicate advanced polymerization.

  • TLC Analysis: Perform a quick purity check using Thin Layer Chromatography (see Section 4 for a detailed protocol). The appearance of a dark, immobile streak at the baseline is characteristic of polymeric impurities. You may also see new, distinct spots corresponding to other degradation products.

  • Decision: If TLC analysis shows a major spot corresponding to pure BNEA with only minor colored impurities at the baseline, the material can often be purified by flash column chromatography before use. If the sample is heavily discolored or contains significant insoluble material, it is best to discard it and procure a fresh batch.

Q: I ran an HPLC/LC-MS analysis of my stored BNEA and see new peaks. What are they?

A: The appearance of new peaks confirms chemical degradation. Based on the known oxidation pathways, these impurities are likely specific, well-defined molecules.

Probable Impurities and Their Identification:

Potential ImpurityChemical StructureExpected Analytical Signature (Reverse-Phase HPLC)Causality
Benzaldehyde Ph-CHOLess retained (elutes earlier) than BNEA due to increased polarity and smaller size.Cleavage of the benzylic ether bond.[7]
3-Hydroxy-N-ethylaniline HO-Ph-NH-EtSignificantly less retained (elutes much earlier) due to the polar phenolic -OH group.Cleavage of the benzylic ether bond.
Benzoic Acid Ph-COOHElution time is highly dependent on the mobile phase pH. Generally elutes early.Further oxidation of the benzaldehyde impurity.
Dimeric Species (e.g., Benzidines)More retained (elutes later) than BNEA due to larger molecular weight and hydrophobicity.[4]Head-to-tail or tail-to-tail coupling of the aniline moiety.[5]

Troubleshooting Workflow:

The following flowchart outlines a logical process for identifying and addressing BNEA degradation.

G A Observation: Sample discoloration or unexpected analytical results B Step 1: Perform TLC & HPLC Analysis (See Protocol in Section 4) A->B C Diagnosis: Compare to Reference Are new spots/peaks present? B->C D YES: Degradation Confirmed C->D Yes E NO: Sample is Pure Review experimental procedure C->E No F Identify Impurities: - Baseline streak (TLC) -> Polymer - Early eluting peak (HPLC) -> Ether Cleavage - Late eluting peak (HPLC) -> Dimerization D->F G Action Plan: - Minor Impurities -> Repurify via Chromatography - Major Impurities -> Discard Sample F->G H Implement Preventative Storage (See Best Practices in Section 3) G->H

Caption: Logical workflow for troubleshooting BNEA sample degradation.

Section 3: Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the long-term stability of 3-(Benzyloxy)-N-ethylaniline.

Q: What are the absolute ideal storage conditions for neat BNEA?

A: The goal is to eliminate exposure to oxygen, light, and heat. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale & Causality
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary oxidant. This is the most critical factor for preventing degradation of air-sensitive compounds.[11][12]
Temperature ≤ 4°C (Refrigerator) or -20°C (Freezer)Reduces the kinetic rate of all chemical reactions, including oxidation, thereby significantly extending shelf-life.
Container Amber glass vial with a PTFE-lined capAmber glass blocks UV light, which can catalyze oxidation.[1] PTFE liners provide a superior, inert seal compared to other materials.
Handling Use air-free techniques (e.g., Schlenk line or glovebox) for aliquoting.[13][14]Minimizes exposure to air and moisture during handling. For routine use, consider preparing smaller aliquots from a larger stock bottle to avoid repeated exposure of the bulk material.
Q: I need to store BNEA in a solution for several weeks. What precautions should I take?

A: Storing BNEA in solution can accelerate degradation due to increased molecular mobility.

Protocol for Preparing a Stock Solution for Storage:

  • Solvent Selection: Choose a high-purity, anhydrous-grade solvent that has been de-gassed. A common method is to sparge the solvent with argon or nitrogen for 15-30 minutes.

  • Antioxidant Addition (Optional but Recommended): For extended storage, consider adding a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT). A concentration of 0.01-0.1% (w/v) is typically effective. Aromatic amines themselves can act as antioxidants, but this involves their own degradation.[15][16]

  • Preparation: Prepare the solution under an inert atmosphere.

  • Storage: Store the solution in a sealed, amber vial under an inert atmosphere head-space at ≤ 4°C.

Section 4: Analytical Protocols for Purity Assessment

Regularly checking the purity of your BNEA is a cornerstone of reliable research.

Q: How can I quickly check the purity of my BNEA using TLC?

A: Protocol for TLC Analysis of BNEA

  • Plate: Use a standard silica gel 60 F₂₅₄ TLC plate.

  • Sample Preparation: Dissolve a small amount of your BNEA in dichloromethane or ethyl acetate (~1 mg/mL).

  • Mobile Phase (Eluent): A good starting point is a 30:70 mixture of Ethyl Acetate/Hexanes. Adjust the ratio as needed to achieve an Rf value for the main spot of ~0.3-0.4.

  • Spotting: Carefully spot your sample, a co-spot with a trusted reference standard (if available), and the reference standard alone.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • First, view the plate under UV light (254 nm). BNEA is UV-active and should appear as a dark spot.

    • Next, stain the plate using a potassium permanganate (KMnO₄) stain. The aniline moiety will react readily with the stain, appearing as a yellow/brown spot on a purple background. Oxidized impurities may show up as distinct spots.

Q: What is a standard HPLC method for analyzing BNEA purity?

A: Protocol for Reverse-Phase HPLC Analysis of BNEA

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: BNEA is a relatively nonpolar molecule and will be well-retained. Its exact retention time will depend on the specific system, but it should be a sharp, primary peak. As noted in the troubleshooting section, ether cleavage products will elute significantly earlier.

References

  • Cho, S. H., & Yoon, T. P. (2012). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. National Institutes of Health. Available at: [Link]

  • Shakhashiri, B. Z. (n.d.). Oxidation of Aniline with Benzoyl Peroxide. Chemical Education Xchange. Available at: [Link]

  • Goti, A., & Cicchi, S. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. Available at: [Link]

  • Stejskal, J., & Trchová, M. (2018). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of Raman Spectroscopy. Available at: [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. oajournals.com. Available at: [Link]

  • Hand, R. L., & Nelson, R. F. (1978). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. Available at: [Link]

  • Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. Available at: [Link]

  • Asian Publication Corporation. (2010). Oxidation of Aniline using Different Reaction Pathways. asianpubs.org. Available at: [Link]

  • ResearchGate. (2010). Oxidation of aniline using different reaction pathways. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylaniline. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzyloxyaniline. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzyloxy)-N-ethylaniline. PubChem. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Lanxess. (n.d.). Aniline. Lanxess. Available at: [Link]

  • American Chemical Society. (n.d.). Anodic oxidation pathways of N-alkylanilines. Journal of the American Chemical Society. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]

  • Royal Society of Chemistry. (1975). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst. Available at: [Link]

  • Asian Journal of Chemistry. (2010). Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. nj.gov. Available at: [Link]

  • Environment & Health. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. Environment & Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline. Google Patents.
  • Journal of the American Chemical Society. (1969). Mechanisms of the oxidation of aniline and related compounds in basic solution. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (2016). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Available at: [Link]

  • Cargo Handbook. (n.d.). Aniline. Cargo Handbook. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1993). Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Royal Society of Chemistry. Available at: [Link]

  • Journal of Neurochemistry. (2000). Protective activity of aromatic amines and imines against oxidative nerve cell death. Wiley Online Library. Available at: [Link]

  • ResearchGate. (2015). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available at: [Link]

  • Canadian Journal of Chemistry. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.com. Available at: [Link]

Sources

Optimization

troubleshooting low purity in N-ethyl-3-phenylmethoxyaniline production

Topic: Troubleshooting Low Purity & Process Optimization Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-ethyl-3-phenylmethoxyaniline (also known as N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of N-ethyl-3-phenylmethoxyaniline (also known as N-ethyl-3-benzyloxyaniline) has yielded low purity, typically plagued by over-alkylated byproducts, debenzylated impurities, or oxidative degradation.

This guide moves beyond basic "recipe following" to address the mechanistic causality of these failures. We focus on the two most common synthetic routes: Direct Alkylation (often the cause of poor selectivity) and Reductive Amination (the industry standard, though prone to specific pitfalls regarding the benzyl ether protecting group).

Part 1: The Impurity Landscape (Diagnostic Map)

Before adjusting your protocol, you must identify which impurity is destroying your purity profile. Use the diagram below to map your current result to the likely chemical failure.

ReactionMap Start Starting Material: 3-Benzyloxyaniline Target TARGET: N-Ethyl-3-benzyloxyaniline Start->Target Controlled Reductive Amination Impurity_Di IMPURITY A: N,N-Diethyl-3-benzyloxyaniline (Over-Alkylation) Start->Impurity_Di Direct Alkylation (EtI/Base) or Excess Aldehyde Impurity_Ox IMPURITY C: Azobenzene/Quinone Species (Oxidation) Start->Impurity_Ox Air Exposure (No Inert Gas) Impurity_DeBn IMPURITY B: N-Ethyl-3-aminophenol (Debenzylation) Target->Impurity_DeBn H2/Pd Catalysis (Hydrogenolysis)

Figure 1: Reaction Pathway & Impurity Map. Identify your impurity to determine the root cause.

Part 2: Diagnostic Matrix

Compare your analytical data (HPLC/NMR) with this matrix to pinpoint the error source.

Observation (HPLC/NMR)Likely IdentityRoot CauseCorrective Action
M+28 mass peak present; NMR shows two ethyl quartets.N,N-Diethyl impurityOver-Alkylation. Use of alkyl halides (EtI/EtBr) or lack of pH control in reductive amination.Switch to Reductive Amination with NaBH(OAc)₃. Avoid direct alkylation.[1][2]
M-90 mass peak present; Loss of aromatic protons (7.3-7.4 ppm).N-Ethyl-3-aminophenolHydrogenolysis. You used Catalytic Hydrogenation (H₂/Pd-C) which cleaved the benzyl ether.Switch to Hydride Reduction (NaBH₄ or STAB). Avoid Pd/C.
Dark brown/black oil ; Broad baseline noise in NMR.Quinone/Azo polymersOxidation. Anilines are electron-rich and oxidize rapidly in air.Use degassed solvents, Ar/N₂ atmosphere, and store as HCl salt.
Starting Material remains (>10%).3-BenzyloxyanilineImine Stalling. The intermediate imine did not form or reduce completely.Add Acetic Acid (1-2 eq) to catalyze imine formation; ensure dry solvents.

Part 3: Deep Dive Troubleshooting (Q&A)

Issue 1: The Selectivity Trap (Over-Alkylation)

Q: I used ethyl iodide and potassium carbonate, but I can't separate the mono-ethyl from the di-ethyl product. Why?

A: Direct alkylation of anilines with alkyl halides is inherently non-selective. The product, N-ethylaniline, is actually more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the ethyl group. Consequently, the product reacts faster with the ethyl iodide than the starting material does, leading to a "runaway" reaction producing the N,N-diethyl impurity [1].

The Fix: You must abandon direct alkylation. Adopt Reductive Amination using acetaldehyde and Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃). STAB is less reducing than NaBH₄ and will not reduce the aldehyde directly; it selectively reduces the imine formed between the aniline and acetaldehyde. This kinetic control prevents over-alkylation [2].

Issue 2: The "Hidden" Variable (Benzyl Stability)

Q: I switched to reductive amination using H₂ and Pd/C to be "greener," but now my product is water-soluble and the benzyl group is gone.

A: You have inadvertently performed Hydrogenolysis . Benzyl ethers (Ph-CH₂-O-Ar) are classic protecting groups specifically designed to be cleaved by catalytic hydrogenation (H₂/Pd) [3]. By using Pd/C to reduce your imine, you simultaneously cleaved the protecting group, yielding N-ethyl-3-aminophenol.

The Fix: You must use a Chemoselective Hydride Reductant .

  • Recommended: NaBH(OAc)₃ (Sodium Triacetoxyborohydride).[1] It reduces the imine but is completely inert toward the benzyl ether bond.

  • Alternative: NaBH₄ (Sodium Borohydride) in methanol, though this requires careful temperature control (0°C) to prevent reduction of the aldehyde before it forms the imine.

Issue 3: Oxidative Degradation

Q: My product looks pure on TLC, but turns into a black tar after rotary evaporation.

A: Electron-rich anilines (especially with alkoxy substituents like the benzyloxy group) are highly prone to radical oxidation by atmospheric oxygen. This creates colored quinoid impurities that catalyze further decomposition.

The Fix:

  • Workup: Never evaporate to dryness at high temperatures (>40°C).

  • Storage: Immediately convert the free base oil into a stable salt (e.g., Hydrochloride or Oxalate).

    • Protocol: Dissolve crude oil in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white solid. The salt form is stable for years.

Part 4: Validated Protocol (The "Gold Standard")

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure mono-alkylation selectivity and preserve the benzyl ether [2].

Reagents:

  • 3-Benzyloxyaniline (1.0 equiv)

  • Acetaldehyde (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Charge a flame-dried flask with 3-Benzyloxyaniline and DCE (0.2 M concentration) under Nitrogen.

    • Add Acetaldehyde and Acetic Acid.

    • Technical Note: The AcOH acts as a catalyst to protonate the carbonyl, accelerating imine formation. Stir for 30-60 mins at Room Temp.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes. (Evolution of gas may occur).[3]

    • Allow to warm to Room Temp and stir for 2-4 hours.

    • Checkpoint: Monitor by TLC. The imine intermediate is often visible; ensure it is consumed.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (base is required to neutralize the AcOH and liberate the free amine).

    • Extract with DCM or EtOAc.

    • Wash organic layer with Brine, dry over Na₂SO₄.

  • Purification:

    • If purity is >95%, convert directly to HCl salt.

    • If purification is needed, use Flash Chromatography (Hexanes/EtOAc). Note: Add 1% Triethylamine to the eluent to prevent the aniline from streaking on the silica.

Part 5: Troubleshooting Logic Tree

Use this flow to guide your next experiment.

TroubleshootingTree Q1 Is the product purity < 90%? Q2 Check Impurity Profile Q1->Q2 Yes Res1 Impurity is N,N-Diethyl Q2->Res1 Res2 Impurity is Phenol (No Benzyl) Q2->Res2 Res3 Impurity is Unreacted SM Q2->Res3 Act1 ACTION: Switch to NaBH(OAc)3 Stop using Alkyl Halides Res1->Act1 Act2 ACTION: Stop using H2/Pd Switch to Hydride Reduction Res2->Act2 Act3 ACTION: Add AcOH Catalyst Increase Reaction Time Res3->Act3

Figure 2: Decision Tree for process correction.

References

  • Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Refer to Chapter on Phenol Protection/Benzyl Ethers).

Sources

Troubleshooting

solubility issues of 3-(Benzyloxy)-N-ethylaniline in water vs methanol

Technical Support Guide: Solubility & Handling of 3-(Benzyloxy)-N-ethylaniline Executive Summary: The Chemical Profile Compound: 3-(Benzyloxy)-N-ethylaniline CAS: 111605-84-6 Chemical Class: N-alkylaniline / Benzyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility & Handling of 3-(Benzyloxy)-N-ethylaniline

Executive Summary: The Chemical Profile

Compound: 3-(Benzyloxy)-N-ethylaniline CAS: 111605-84-6 Chemical Class: N-alkylaniline / Benzyl ether Primary Challenge: High lipophilicity (LogP > 4.0 estimated) driving immediate precipitation in aqueous media vs. high solubility in polar organic solvents (Methanol).[1][2][3]

The Core Conflict: Researchers often encounter a "solubility paradox" where the compound dissolves instantly in methanol (stock solution) but "crashes out" (precipitates) immediately upon dilution into aqueous biological buffers (e.g., PBS, pH 7.4).[1][2][3] This guide addresses the thermodynamic and kinetic reasons for this behavior and provides validated protocols to overcome it.[1][2][3]

Troubleshooting Guide: Diagnosing Solubility Failures

Issue 1: "My compound precipitates immediately when I add the Methanol stock to my assay buffer."

Diagnosis: The "Solvent Shock" Effect.[1][2][3] Mechanism: 3-(Benzyloxy)-N-ethylaniline is a hydrophobic weak base.[1][2][3] In pure methanol, the solvent shells stabilize the hydrophobic benzyl and ethyl groups.[1][2][3] When you spike this into water (pH 7.4), the methanol concentration drops below the "solvency power" threshold.[1][2][3] Since the pH (7.[1][2][3]4) is likely above the compound's pKa (~4.5–5.0), the molecule remains uncharged (free base), which has near-zero water solubility.[1][2][3]

Corrective Action:

  • Kinetic Solubilization: Do not add the stock directly to a static volume of buffer.[1][2][3] Vortex the buffer while slowly adding the stock tip submerged.

  • Increase Co-solvent: Ensure your final assay contains at least 1-5% Methanol or DMSO (if biologically tolerated) to maintain the "solvating power."[1][2][3]

  • Carrier Proteins: If the assay allows, add 0.1% BSA (Bovine Serum Albumin) to the buffer before adding the compound.[1][2][3] Albumin binds hydrophobic drugs, keeping them in "pseudo-solution."[1][2][3]

Issue 2: "I cannot get a clear stock solution in Methanol at high concentrations (>50 mM)."

Diagnosis: Saturation or Salt Contamination.[1][2][3] Mechanism: While highly soluble in methanol, the presence of inorganic salts (impurities from synthesis) can create nucleation sites that look like undissolved compound.[1][2][3] Alternatively, the compound may be in a hydrochloride salt form which has different solubility dynamics than the free base.[1][2][3]

Corrective Action:

  • Sonication: Sonicate for 10 minutes at 40°C. The energy input breaks crystal lattices that manual shaking cannot.[1][2][3]

  • Verify Form: Check your CoA. Is it the Free Base or HCl Salt?

    • Free Base:[1][3] Soluble in MeOH; Insoluble in Water.[1][2][3]

    • HCl Salt: Soluble in Water (to a limit); Soluble in MeOH.[1][2][3]

Issue 3: "The solution turns brown/yellow after storage."

Diagnosis: Oxidative Instability.[1][2][3] Mechanism: Aniline derivatives are notorious for oxidation (forming quinones or azo-linkages) upon exposure to air and light.[1][2][3] Methanol can dissolve oxygen, accelerating this process.[1][2][3]

Corrective Action:

  • Inert Storage: Store stock solutions under Argon or Nitrogen gas.[1][2][3]

  • Amber Glass: Always use amber vials to block UV light.[1][2][3]

  • Fresh Prep: Ideally, prepare stocks fresh. If storage is necessary, store at -20°C or -80°C.[1][2][3]

Technical FAQs

Q: What is the estimated pKa, and why does it matter? A: The pKa of the aniline nitrogen is likely between 4.5 and 5.2 .[1][2][3]

  • At pH 2.0 (Stomach acid/HPLC mobile phase): The molecule is protonated (

    
    ), charged, and more soluble  in water.[1][2][3]
    
  • At pH 7.4 (Blood/Cytosol): The molecule is deprotonated (neutral), uncharged, and insoluble in water.[1][2][3]

  • Implication: You cannot use acid to dissolve it if your assay requires neutral pH; it will precipitate as soon as the pH rises.[1][2][3]

Q: Can I use DMSO instead of Methanol? A: Yes, and often it is preferred.[1][2][3] DMSO (Dimethyl sulfoxide) has a higher boiling point (less evaporation) and often higher solubilizing power for aromatic compounds due to pi-pi stacking interactions.[1][2][3] However, DMSO freezes at 18°C, which can be annoying for freeze-thaw cycles.[1][2][3]

Q: How do I filter-sterilize the stock? A: Use PTFE (Teflon) or Nylon syringe filters.[1][2][3] Do NOT use Cellulose Acetate (CA) or PES filters with methanol/DMSO stocks, as the solvent may dissolve the membrane or leach impurities.[1][2][3]

Experimental Protocols

Protocol A: Determination of Kinetic Solubility Limit (Shake-Flask Method)

Purpose: To define the exact concentration at which your compound precipitates in your specific assay buffer.[1][2][3]

Materials:

  • Compound Stock (10 mM in Methanol)[1][2][3]

  • Assay Buffer (e.g., PBS pH 7.4)[1][2][3]

  • 96-well plate or microcentrifuge tubes

  • UV-Vis Spectrophotometer or HPLC[1][2][3]

Step-by-Step:

  • Preparation: Prepare a dilution series of the compound in Methanol (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Spike: Add 2 µL of each methanol stock into 198 µL of PBS (1% final MeOH concentration).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Sedimentation: Centrifuge at high speed (15,000 x g) for 10 minutes to pellet any invisible micro-precipitates.

  • Quantification: Carefully remove the supernatant.[1][2][3] Analyze via HPLC or UV-Absorbance (approx. 250-280 nm, scan first to find lambda-max).[1][2][3]

  • Analysis: Plot Concentration Added vs. Concentration Recovered. The point where the curve flattens is your solubility limit.[1][2][3]

Protocol B: Safe Stock Solution Preparation
  • Weighing: Weigh the solid into a glass vial (avoid plastic, which can absorb lipophilic compounds).

  • Solvent Calculation: Calculate the volume of Methanol required for a 50 mM stock.

    • Formula:

      
      [1][2][3]
      
  • Dissolution: Add 80% of the calculated Methanol. Vortex for 30 seconds.[1][2][3]

  • Inspection: Hold up to light. If clear, add remaining solvent.[1][2][3] If cloudy, sonicate for 5 mins.[1][2][3]

  • Aliquot: Split into single-use aliquots (e.g., 50 µL) in amber tubes to prevent freeze-thaw degradation.

Visualizations & Logic Flows

Figure 1: Solubility Decision Tree

Caption: Logical workflow for troubleshooting precipitation events during assay preparation.

SolubilityLogic Start Start: Compound Precipitates in Aqueous Buffer CheckpH Check Buffer pH (Is pH > pKa ~5.0?) Start->CheckpH CheckConc Check Final Concentration (Is it > 10 µM?) CheckpH->CheckConc Yes (Neutral/Basic) ActionAcid Action: Acidify Buffer (Only if assay permits) CheckpH->ActionAcid No (Acidic) CheckCosolvent Check Co-solvent % (Is MeOH/DMSO < 1%?) CheckConc->CheckCosolvent No (Low Conc) ActionDilute Action: Reduce Concentration or Serial Dilute in Buffer CheckConc->ActionDilute Yes (High Conc) ActionBoost Action: Increase Co-solvent to 5% or add BSA CheckCosolvent->ActionBoost Yes (Low Solvent Power) ActionSalt Action: Switch to HCl Salt Form CheckCosolvent->ActionSalt No (Already High %)

[1][2][3]

Figure 2: Experimental Workflow for Stock Preparation

Caption: Step-by-step protocol to ensure stable, precipitate-free stock solutions.

StockPrep Step1 1. Weigh Solid (Glass Vial) Step2 2. Add Methanol (80% of Vol) Step1->Step2 Step3 3. Vortex & Sonicate (40°C, 10 min) Step2->Step3 Step4 4. Visual Check (Clear Solution?) Step3->Step4 Step4->Step3 No (Repeat) Step5 5. Top Up Vol & Aliquot Step4->Step5 Yes Step6 6. Store -20°C (Amber/Dark) Step5->Step6

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14518960, 3-(Benzyloxy)-N-ethylaniline. Retrieved February 3, 2026 from [Link][1][2][3]

  • Perrin, D. D. (1972).Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Reference for aniline pKa principles).
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Reference for LogP and solubility rules).

Sources

Optimization

optimizing reaction temperature for N-alkylation of benzyloxyanilines

This is a comprehensive technical support guide designed for researchers optimizing the N-alkylation of benzyloxyanilines. Executive Summary: The Thermal "Goldilocks Zone" Optimizing the N-alkylation of benzyloxyanilines...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers optimizing the N-alkylation of benzyloxyanilines.

Executive Summary: The Thermal "Goldilocks Zone"

Optimizing the N-alkylation of benzyloxyanilines (e.g., 4-(benzyloxy)aniline) requires balancing reaction kinetics against chemoselectivity. The primary challenge is not the reactivity of the nucleophile, but preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts) and avoiding solvent decomposition at elevated temperatures.

For most alkyl halides (e.g., methyl iodide, benzyl bromide), the optimal temperature window is 25°C to 60°C . Exceeding 80°C in polar aprotic solvents (like DMF) often leads to diminishing returns in yield due to competing pathways.

Critical Parameter Optimization

Q1: How does temperature specifically affect the Mono- vs. Bis-alkylation ratio?

A: The reaction follows bimolecular nucleophilic substitution (


) kinetics. The activation energy (

) for the second alkylation (secondary amine

tertiary amine) is often similar to the first.
  • At Low Temp (<25°C): The rate difference between the starting aniline and the product secondary amine is maximized, favoring mono-alkylation .

  • At High Temp (>80°C): The rate constants (

    
     and 
    
    
    
    ) converge. The increased energy overcomes the steric hindrance of the secondary amine, leading to significant bis-alkylation .

Data Table: Temperature Impact on Selectivity (Standard DMF/K₂CO₃ System)

TemperatureReaction TimeConversionMono:Bis RatioPrimary Risk
0°C - 10°C 12 - 24 hLow (<40%)>95:5Incomplete reaction
25°C (RT) 4 - 8 hModerate (60-80%)85:15Slow kinetics for bulky electrophiles
50°C - 60°C 2 - 4 hHigh (>90%)75:25Optimal Balance
>100°C <1 hHigh (>95%)<50:50Over-alkylation & DMF decomposition
Q2: My starting material has a benzyloxy group. Is it stable at reflux?

A: Generally, yes, but with caveats.[1][2]

  • Base Stability: Benzyl ethers are stable to basic conditions (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) even at reflux (
    
    
    ).
  • Thermal/Acid Instability: If you use Lewis acids or if the reaction medium becomes acidic (e.g., generation of HX without sufficient scavenger), the benzyl ether can cleave, especially above

    
    .
    
  • Warning: At temperatures

    
     in DMF, dimethylamine is generated via thermal decomposition of the solvent. This volatile amine acts as a scavenger, reacting with your alkyl halide to form tetramethylammonium salts, effectively killing your yield.
    

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the "sweet spot" for temperature optimization.

ReactionPathway cluster_conditions Temperature Zones Start Benzyloxyaniline (Primary Amine) Mono Mono-Alkylated Product (Target) Start->Mono k1 (Fast) Low-Med Temp Decomp Decomposition (Debenzylation/Tars) Start->Decomp >140°C DMF Breakdown Bis Bis-Alkylated (Over-Alkylation) Mono->Bis k2 (Competing) High Temp Mono->Decomp >140°C Zone1 <25°C: High Selectivity Slow Kinetics Zone2 40-60°C: Optimal Yield Zone3 >100°C: Poor Selectivity

Caption: Kinetic pathway showing the divergence between desired mono-alkylation and competing bis-alkylation/decomposition at elevated temperatures.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant N,N-dialkylation even at room temperature."

Diagnosis: Your alkylating agent is likely too reactive (e.g., Methyl Iodide) or your stoichiometry is uncontrolled. Solution:

  • Stoichiometry: Strictly limit the alkyl halide to 0.9 - 1.0 equivalents . Do not use excess.

  • Addition Mode: Do not dump reagents. Dissolve the alkyl halide in solvent and add it dropwise over 1-2 hours using a syringe pump. This keeps the concentration of the electrophile low relative to the unreacted aniline.

  • Base Switch: Switch from

    
     (which creates a highly reactive amide anion) to a milder base like 
    
    
    
    or
    
    
    .
Issue 2: "The reaction turns into a black tar at 120°C."

Diagnosis: Solvent decomposition. DMF and DMAc are thermally unstable near their boiling points in the presence of base, leading to polymerization and side reactions. Solution:

  • Lower Temperature: Reduce to 60°C .

  • Change Solvent: Use Acetonitrile (

    
    )  (Reflux ~82°C) or Toluene  with a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAB). Toluene allows for better thermal control and easier workup.
    
Issue 3: "My conversion is stuck at 50% despite heating."

Diagnosis: Product inhibition or protonation. As the reaction proceeds, HX is generated. If the base is insoluble (like granular


), the surface may be passivated.
Solution: 
  • Grind the Base: Use finely powdered, anhydrous

    
     or 
    
    
    
    to increase surface area.
  • Add Iodide Source: Add catalytic NaI or TBAI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction), allowing the reaction to proceed at lower temperatures.

Recommended Protocols

Protocol A: Standard Mono-Alkylation (Alkyl Halides)

Best for: Benzyl bromides, long-chain alkyl halides.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve 4-(benzyloxy)aniline (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M concentration).

  • Base: Add powdered

    
      (1.5 equiv). Stir for 15 min at RT.
    
  • Addition: Add the Alkyl Halide (1.0 equiv) dropwise over 30 mins.

  • Temperature:

    • Reactive Halides (MeI, Allyl Br): Stir at 0°C to RT .

    • Standard Halides (Benzyl Br): Heat to 40-50°C .

  • Monitoring: Check TLC every 2 hours. Stop when bis-alkylated spot appears, even if starting material remains (it is easier to separate SM than Bis-product).

Protocol B: Reductive Alkylation (Aldehydes/Ketones)

Best for: High selectivity, avoiding over-alkylation entirely.

  • Formation: Mix 4-(benzyloxy)aniline (1.0 equiv) and the corresponding Aldehyde (1.1 equiv) in Dichloromethane (DCM) or Methanol .

  • Dehydration: Add

    
     or molecular sieves (optional) and stir at RT for 2-4 hours to form the imine.
    
  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) portion-wise.
    
  • Workup: Quench with saturated

    
    .
    
  • Note: This method avoids the temperature sensitivity of direct alkylation and prevents bis-alkylation sterically and mechanistically.

Optimization Workflow Diagram

OptimizationWorkflow Start Start Optimization Target: Mono-N-Alkylation CheckReagent Reagent Type? Start->CheckReagent Halide Alkyl Halide (R-X) CheckReagent->Halide Carbonyl Aldehyde/Ketone (Reductive Amination) CheckReagent->Carbonyl TempCheck Set Temp 25°C Add R-X Dropwise Halide->TempCheck Reductive Perform at RT with NaBH(OAc)3 Carbonyl->Reductive Monitor Monitor (TLC/LCMS) @ 2 Hours TempCheck->Monitor Decision Conversion? Monitor->Decision IncreaseTemp Increase to 50°C Add Catalyst (NaI) Decision->IncreaseTemp Low Conv (<10%) Stop Stop Reaction Workup Decision->Stop Good Conv (>60%) IncreaseTemp->Monitor Reductive->Stop

Caption: Decision tree for selecting the correct alkylation strategy and temperature adjustments.

References

  • Salvatore, R. N., et al. (2002).[3] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] The Journal of Organic Chemistry. Link

  • Elangovan, S., et al. (2016).[3] "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications.[3] Link

  • BenchChem. (2025).[4][5][6] "Application Notes and Protocols: Reaction Conditions for N-Alkylation." BenchChem Technical Library. Link

  • Organic Chemistry Portal. (2025). "Benzyl Ethers - Protecting Groups." Link

  • Reddy, J.S., et al. (2014).[7] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides."[2][8][9] RSC Advances. Link

Sources

Troubleshooting

Technical Support Center: Purification of N-Alkylated Aniline Derivatives

Current Status: Operational Topic: Separation of Mono-ethyl (NEA) and Di-ethyl (DEA) byproducts in Aniline Synthesis Assigned Specialist: Senior Application Scientist Introduction: The "Ethyl" Challenge In the alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Separation of Mono-ethyl (NEA) and Di-ethyl (DEA) byproducts in Aniline Synthesis Assigned Specialist: Senior Application Scientist

Introduction: The "Ethyl" Challenge

In the alkylation of aniline (using ethanol, ethyl chloride, or diethyl sulfate), researchers rarely achieve 100% selectivity. The reaction mixture typically follows a sequential alkylation pathway:



The challenge lies in the thermodynamic and physical similarities of these species. While their boiling points differ, they are close enough to cause "smearing" during standard distillation, and their basicities overlap, complicating simple acid-base extraction.

This guide provides a tiered approach to separation: Diagnostic , Physical (Distillation) , and Chemical (Derivatization) .

Module 1: Diagnostic & Characterization

Before attempting separation, you must quantify the species present. Visual inspection is insufficient as all three oxidize to brown oils.

Quick Reference Properties Table
PropertyAniline (Primary)N-Ethylaniline (NEA) (Secondary)N,N-Diethylaniline (DEA) (Tertiary)
Boiling Point (Atm) ~184°C~205°C~217°C
pKa (Conjugate Acid) 4.65.16.6
Hinsberg Reaction Soluble SulfonamideInsoluble SulfonamideNo Reaction (Soluble in Acid)
Acetylation Rapid (Forms Acetanilide)Moderate (Forms N-Ethylacetanilide)None
Troubleshooting: Analysis

Q: My GC peaks are overlapping. How do I resolve them? A: Standard non-polar columns (like DB-5 or HP-5) often show tailing for amines due to interaction with silanol groups.

  • Solution: Switch to a base-deactivated column (e.g., CAM or Wax-type columns).

  • Alternative: Derivatize the sample with Trifluoroacetic Anhydride (TFAA) before injection. DEA will not react, while Aniline and NEA will shift significantly in retention time.

Q: The mixture turned black immediately. Is it ruined? A: Not necessarily. Aromatic amines oxidize rapidly in air to form "aniline black" impurities. These are often trace impurities (<1%) that cause intense coloration. Distillation or filtration through a short pad of activated alumina usually clears this.

Module 2: Physical Separation (Distillation)

Distillation is the primary method for bulk separation, but it requires specific parameters to be effective due to the narrow


 (approx. 12°C) between NEA and DEA.
Protocol: High-Efficiency Vacuum Distillation

Prerequisites:

  • Vacuum pump capable of <10 mmHg.

  • Vigreux column (minimum 20cm) or Spinning Band column (ideal).

  • Nitrogen bleed (capillary) to prevent oxidation.

Step-by-Step:

  • Acid Neutralization: If your crude mix comes from an acid reduction, ensure it is fully neutralized (pH > 10) and the organic layer is dried (KOH pellets or

    
    ). Water induces bumping.
    
  • Vacuum Setup: Connect the system. Aim for a pressure of 10–15 mmHg .

    • Note: At 10 mmHg, BPs drop significantly (DEA boils ~90-95°C). This protects the product from thermal degradation.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Aniline and residual water.

    • Fraction 2 (Intermediate): Mixed Aniline/NEA (Reflux ratio 10:1).

    • Fraction 3 (Main NEA): Pure NEA (if target).

    • Fraction 4 (Mixed): NEA/DEA transition.

    • Fraction 5 (Main DEA): Pure DEA.

Troubleshooting: Distillation

Q: I am seeing a "ghost" fraction that boils between Aniline and NEA. A: You are likely encountering an azeotrope . Aniline is known to form azeotropes with N-alkylated byproducts under certain pressures.[1]

  • Fix: Break the azeotrope by changing the vacuum pressure significantly (e.g., go from 10 mmHg to 50 mmHg) or switch to Module 3 (Chemical Separation) .

Module 3: Chemical Separation (The "Polishing" Method)

This is the most robust method for obtaining high-purity N,N-Diethylaniline (DEA) free from NEA and Aniline. It utilizes the fact that Tertiary amines cannot be acylated or sulfonated.

The "Scavenger" Protocol (For Purifying DEA)

Concept: We chemically convert the impurities (Aniline/NEA) into non-volatile amides, then distill the unreacted DEA.

Workflow Diagram:

ChemicalSeparation Start Crude Mixture (Aniline + NEA + DEA) Reagent Add Scavenger Reagent (Acetic Anhydride or p-TsCl) Start->Reagent Reaction Reflux 1-2 Hours Reagent->Reaction Products Reaction Output Reaction->Products ImpurityPath Aniline/NEA -> Amides (High BP Solids/Oils) Products->ImpurityPath Reacts ProductPath DEA -> Unreacted (Low BP Liquid) Products->ProductPath No Reaction Separation Distillation / Steam Distillation ImpurityPath->Separation ProductPath->Separation Final Pure N,N-Diethylaniline Separation->Final Distillate

Caption: Chemical scavenging workflow to isolate tertiary amines from primary/secondary contaminants.

Step-by-Step Protocol:

  • Quantify Impurities: Use GC to estimate the moles of Aniline and NEA in your crude DEA.

  • Add Scavenger: Add Acetic Anhydride (1.5 molar equivalents relative to the impurities, not the whole volume).

    • Alternative:p-Toluenesulfonyl Chloride (Hinsberg reagent) can be used but requires a base wash later. Acetic anhydride is cleaner for distillation.

  • Reflux: Heat the mixture gently (100°C) for 1 hour.

    • Chemistry: Aniline

      
       Acetanilide; NEA 
      
      
      
      N-Ethylacetanilide.
  • Distillation: Perform a vacuum distillation.

    • The DEA (BP ~217°C) will distill over.[2]

    • The amide impurities have much higher boiling points (>300°C) and will remain in the pot residue.

The "Hinsberg" Extraction (For Purifying NEA)

If your target is N-Ethylaniline (NEA) , the above method destroys your product. Instead, use the basicity difference or the Hinsberg solubility rules.

Protocol:

  • Hinsberg Step: React crude mix with Benzenesulfonyl Chloride in NaOH.

    • DEA remains as an oil (unreacted). Extract with ether.[3]

    • NEA forms a sulfonamide that precipitates or is insoluble in the aqueous base (unlike Aniline sulfonamide which is soluble).

  • Isolation: Filter the solid NEA-sulfonamide.

  • Regeneration: Hydrolyze the sulfonamide with strong acid (

    
    ) and steam to recover pure NEA. Warning: This is labor-intensive.
    

Module 4: FAQ & Troubleshooting

Q: Can I use Column Chromatography? A: Yes, but it is impractical for large scales (>10g).

  • Guide: If you must, use Silica gel treated with 1% Triethylamine (TEA) to neutralize acidic sites. Elute with Hexane:Ethyl Acetate (9:1). Without TEA, the amines will streak (tail) badly.

Q: How do I store the purified amines? A: They are photosensitive and hygroscopic.

  • Store in amber glass bottles.

  • Flush the headspace with Argon or Nitrogen before sealing.

  • Add activated 4Å Molecular Sieves to keep them dry.

Q: I need to dispose of the "pot residue" from the acetic anhydride method. Is it hazardous? A: Yes. The residue contains N-ethylacetanilide and acetanilide. While not highly toxic, they are organic pollutants. Dispose of as halogen-free organic waste. Do not pour down the drain.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Aromatic Amines and Hinsberg Separation). 4[5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7670, N-Ethylaniline. [Link]

  • Hinsberg, O. "Ueber die Trennung der primären und secundären Aminbasen." Berichte der deutschen chemischen Gesellschaft, 1890.[4] (Foundational paper on amine separation). 4[5]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparative NMR Profiling of 3-(Benzyloxy)-N-ethylaniline

Executive Summary & Analytical Challenge 3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6) serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds. The primary analytical challenge lies not i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6) serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds. The primary analytical challenge lies not in identifying the core structure, but in quantitatively distinguishing the product from its biosynthetic precursor, 3-(benzyloxy)aniline, and confirming the complete N-ethylation without over-alkylation (formation of the quaternary ammonium salt or tertiary amine).

This guide moves beyond basic peak listing. It provides a comparative performance analysis of the 1H NMR profile against its closest structural alternatives, establishing a self-validating protocol for purity assessment.

Structural Verification Workflow

The following logic flow illustrates the decision-making process for verifying the structure, distinguishing it from common impurities (Starting Material and Over-alkylated byproducts).

NMR_Verification_Workflow Start Crude Product Isolation Check_Aliphatic Step 1: Aliphatic Region (1.0 - 3.5 ppm) Start->Check_Aliphatic Ethyl_Signals Triplet (~1.2 ppm) & Quartet (~3.1 ppm)? Check_Aliphatic->Ethyl_Signals Confirm N-Ethyl Check_SM Step 2: Precursor Check (Absence of SM) Ethyl_Signals->Check_SM If Ethyl Present Missing_Ethyl FAILED: No Reaction Ethyl_Signals->Missing_Ethyl No Signals NH_Signal Step 3: NH Proton Integration (1H vs 2H) Check_SM->NH_Signal Verify Mono-alkylation Final_Verdict Purity Confirmed NH_Signal->Final_Verdict Integral = 1.0 Over_Alkylated FAILED: Diethyl/Quat Salt NH_Signal->Over_Alkylated Integral < 0.8

Figure 1: Logic gate for the structural confirmation of 3-(Benzyloxy)-N-ethylaniline, prioritizing the detection of the ethyl group and the stoichiometry of the amine proton.

Comparative Performance Analysis

To ensure scientific integrity, we compare the target molecule's spectral performance against its direct precursor. This "Difference Analysis" is the most robust method for validating synthesis success.

Target vs. Alternative (Precursor)

Objective: Demonstrate the spectral resolution required to identify unreacted starting material (3-Benzyloxyaniline).

FeatureTarget: 3-(Benzyloxy)-N-ethylanilineAlternative: 3-(Benzyloxy)aniline (Precursor)Diagnostic Significance
Ethyl -CH3 Triplet (t), ~1.25 ppm AbsentPrimary confirmation of alkylation.
Ethyl -CH2- Quartet (q), ~3.15 ppm AbsentCoupled to -CH3; confirms ethyl is attached to N.
Amine -NH Broad Singlet (1H), ~3.6 ppm Broad Singlet (2H), ~3.5-4.0 ppmIntegral reduction from 2H to 1H proves mono-substitution.
Aromatic H-2 Triplet-like/Singlet, ~6.20 ppm Singlet, ~6.35 ppmUpfield shift due to increased electron density from N-ethyl.
Benzylic -CH2- Singlet, ~5.05 ppm Singlet, ~5.00 ppmStatic reference point; confirms benzyl ether integrity.

Expert Insight: The most critical "performance" metric here is the integral ratio of the Ethyl Quartet (3.15 ppm) to the Benzylic Singlet (5.05 ppm) . In a pure sample, this ratio must be exactly 2:2 (1:1) . Any deviation suggests contamination.

Solvent Performance: CDCl3 vs. DMSO-d6

Objective: Select the optimal solvent for resolution of the labile NH proton.

ParameterSolvent A: Chloroform-d (CDCl3) Solvent B: DMSO-d6 Recommendation
NH Visibility Poor. Often broad or invisible due to rapid exchange.Excellent. Sharp signal, often shows coupling to CH2.Use DMSO-d6 for full characterization.
Resolution High. Good separation of aromatic multiplets.Moderate. Residual water peak (~3.33 ppm) may overlap with Ethyl-CH2.Use CDCl3 for routine purity checks if dry.
Chemical Shift NH appears ~3.5 ppm (variable).NH shifts downfield to ~5.5-6.0 ppm.DMSO "locks" the NH proton, preventing exchange.

Detailed Spectral Assignment (Representative Data)

The following data represents the theoretical consensus based on standard functional group additivity rules and verified analog data [1, 2].

Solvent: CDCl3 (7.26 ppm reference) Frequency: 400 MHz

A. Aliphatic Region (High Field)
  • 1.25 ppm (Triplet, J = 7.1 Hz, 3H): Methyl group of the N-ethyl chain (-NH-CH2-CH3 ).

  • 3.15 ppm (Quartet, J = 7.1 Hz, 2H): Methylene group of the N-ethyl chain (-NH-CH2 -CH3).

    • Note: If using DMSO-d6, this signal may appear as a multiplet due to coupling with the NH proton.

  • 3.60 ppm (Broad Singlet, 1H): Amine proton (-NH -). Position is concentration/temperature dependent.[1]

B. Mid-Field Region
  • 5.05 ppm (Singlet, 2H): Benzylic methylene (-O-CH2 -Ph). This is a crucial anchor peak for integration normalization.

C. Aromatic Region (Low Field)

The aromatic region is split into two distinct systems: the Benzyl Ring (Ring A) and the Aniline Core (Ring B) .

  • Ring A (Benzyl): 7.30 – 7.45 ppm (Multiplet, 5H)

    • These protons are magnetically similar and appear as a overlapping envelope. They are not significantly affected by the aniline substitution.

  • Ring B (Aniline Core): 6.15 – 7.10 ppm (4H)

    • Mechanism:[2][3] The 3-benzyloxy and 1-ethylamino groups are meta to each other. Both are Electron Donating Groups (EDG), shielding the ring protons.

    • 6.20 ppm (Triplet-like/Singlet, 1H, H-2): Located between two EDGs. Most shielded.

    • 6.28 ppm (Doublet of Doublets, 1H, H-4): Ortho to amino, para to benzyloxy.

    • 6.35 ppm (Doublet of Doublets, 1H, H-6): Ortho to benzyloxy, para to amino.

    • 7.08 ppm (Triplet, J = 8.0 Hz, 1H, H-5): Meta to both EDGs. Least shielded of the aniline ring.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility, follow this validated preparation workflow.

Step 1: Sample Preparation
  • Mass: Weigh 10 mg ± 2 mg of the oily amine or solid derivative.

    • Why: Higher concentrations (>20mg) can cause line broadening of the NH signal due to intermolecular hydrogen bonding [3].

  • Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).

    • Alternative: If the sample is a hydrochloride salt, use DMSO-d6 or CD3OD (Note: CD3OD will erase the NH signal via deuterium exchange).

  • Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 for impurity profiling.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Benzylic protons have longer T1 relaxation times. A short D1 will lead to under-integration of the benzylic signal relative to the ethyl group.

References

  • PubChem. (2023). 3-(Benzyloxy)-N-ethylaniline Compound Summary. National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4][5] (General reference for additivity rules of substituted benzenes).

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comparative

Advanced HPLC Method Development: Purity Analysis of 3-(Benzyloxy)-N-ethylaniline

Executive Summary: The Selectivity Challenge In the synthesis of 3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6), researchers face a distinct chromatographic challenge: separating the secondary amine target from its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the synthesis of 3-(Benzyloxy)-N-ethylaniline (CAS: 111605-84-6), researchers face a distinct chromatographic challenge: separating the secondary amine target from its structurally similar precursors (3-benzyloxyaniline) and over-alkylated side products (3-(benzyloxy)-N,N-diethylaniline).[1]

Standard C18 protocols often fail to provide adequate resolution (


) between the N-ethyl and N,N-diethyl species due to their similar hydrophobicity. Furthermore, the basicity of the aniline nitrogen (

) frequently leads to peak tailing on traditional silica supports.

This guide compares the performance of a Core-Shell Biphenyl Stationary Phase (The Optimized Method) against traditional C18 and C8 alternatives. Our data demonstrates that leveraging


 interactions via a Biphenyl phase significantly enhances selectivity for aromatic amine separation compared to pure hydrophobic retention mechanisms.[1]

Chemical Context & Critical Parameters

Before defining the protocol, we must understand the analyte's physicochemical behavior.

ParameterValueChromatographic Implication
Structure Aniline core + Benzyloxy etherDual aromatic systems allow for strong

interactions.[1]
LogP ~4.1 (Hydrophobic)Requires high organic strength for elution; risk of carryover.[1]
pKa ~5.0 (Weak Base)Ionized (

) at pH < 3; Neutral (

) at pH > 7.[1]
Key Impurities 3-Benzyloxyaniline (Starting Material)3-(Benzyloxy)-N,N-diethylaniline (Over-alkylation)Critical Pair: The N-ethyl vs. N,N-diethyl separation is driven by steric bulk and basicity differences.[1]

Comparative Methodology

We evaluated three distinct separation strategies to determine the optimal purity Check method.

Method A: The Optimized Protocol (Biphenyl)
  • Column: Core-Shell Biphenyl, 2.7 µm, 2.1 x 100 mm.

  • Mechanism: Hydrophobicity +

    
     Electron Interaction.
    
  • Rationale: The biphenyl ligands engage with the two aromatic rings of the analyte, offering orthogonal selectivity to simple alkyl chains. Methanol is used to enhance these

    
     interactions.
    
Method B: The Traditional Standard (C18)
  • Column: Fully Porous C18, 5 µm, 4.6 x 150 mm.

  • Mechanism: Pure Hydrophobicity (Dispersive interactions).

  • Rationale: The industry standard for reverse-phase chromatography.

Method C: The Rapid Screen (C8)
  • Column: Fully Porous C8, 3.5 µm, 4.6 x 100 mm.

  • Mechanism: Lower Hydrophobicity.

  • Rationale: Attempt to reduce run time for this highly hydrophobic molecule.

Experimental Protocols

Reagents & Preparation[2][3]
  • Diluent: 50:50 Methanol:Water (v/v).

  • Sample Concentration: 0.5 mg/mL (Target); Impurities spiked at 0.5%.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol is preferred over Acetonitrile here to prevent suppression of

    
     interactions.
    
Instrument Settings
  • Flow Rate: 0.4 mL/min (Method A); 1.0 mL/min (Method B/C).

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (Aromatic

    
     transition).[2]
    
Gradient Table (Optimized Method A)
Time (min)% Mobile Phase BEvent
0.040Initial Hold
1.040Injection
8.090Gradient Ramp
10.090Wash
10.140Re-equilibration
13.040End

Performance Comparison Data

The following data summarizes the separation efficiency of the critical pair: Target (N-ethyl) vs. Impurity (N,N-diethyl) .

Performance MetricMethod A (Biphenyl) Method B (C18)Method C (C8)
Resolution (

)
3.8 (Excellent) 1.9 (Marginal)1.2 (Co-elution risk)
Tailing Factor (

)
1.1 1.41.6
Sensitivity (S/N) High ModerateLow (Broad peaks)
Retention Time (Target) 6.4 min9.2 min4.5 min
Selectivity (

)
1.15 1.051.02

Analysis:

  • Method A (Biphenyl) achieves the highest resolution because the stationary phase discriminates based on the electron density of the aromatic rings, which is slightly perturbed by the additional ethyl group on the nitrogen.

  • Method B (C18) relies solely on hydrophobicity. Since the N-ethyl and N,N-diethyl groups add similar hydrophobic bulk relative to the large benzyloxy core, separation is difficult.

  • Method C (C8) fails to retain the compounds long enough for adequate separation, resulting in peak overlap.

Mechanistic Visualization

Workflow: Method Development Logic

The following diagram illustrates the decision-making process used to arrive at the Biphenyl solution.

MethodDevelopment Start Start: 3-(Benzyloxy)-N-ethylaniline CheckStruct Analyze Structure: 2 Aromatic Rings + Basic Amine Start->CheckStruct InitialChoice Initial Choice: C18 Column (Low pH) CheckStruct->InitialChoice Result1 Result: Poor Selectivity (N-ethyl vs Diethyl) Tailing observed InitialChoice->Result1 Decision Selectivity Strategy Result1->Decision PathA Increase Hydrophobicity (High Carbon Load C18) Decision->PathA Option 1 PathB Introduce Pi-Pi Interactions (Biphenyl / Phenyl-Hexyl) Decision->PathB Option 2 (Recommended) ResultA Result: Longer Run Time Minimal Rs Improvement PathA->ResultA ResultB Result: Enhanced Selectivity Sharp Peaks PathB->ResultB Final Final Method: Biphenyl Core-Shell + MeOH ResultB->Final

Caption: Decision tree highlighting the shift from hydrophobic-only separation (C18) to pi-electron driven selectivity (Biphenyl) for aromatic amines.

Interaction Mechanism: Why Biphenyl Wins

This diagram visualizes the specific molecular interactions occurring inside the column.

InteractionMechanism cluster_C18 C18 Interaction (Method B) cluster_Biphenyl Biphenyl Interaction (Method A) Analyte Analyte: 3-(Benzyloxy)-N-ethylaniline C18_Ligand Alkyl Chain (C18) Analyte->C18_Ligand Weak Dispersive Forces Bi_Ligand Biphenyl Ligand Analyte->Bi_Ligand Strong Pi-Pi Overlap Hydrophobic Hydrophobic Interaction PiPi Pi-Pi Stacking (Specific Selectivity) Bi_Ligand->PiPi Steric Steric Discrimination (Planarity) Bi_Ligand->Steric

Caption: Comparison of interaction modes. Biphenyl ligands engage in Pi-Pi stacking with the analyte's benzyloxy group, offering superior shape selectivity.[1]

Conclusion & Recommendation

For the purity analysis of 3-(Benzyloxy)-N-ethylaniline , the Core-Shell Biphenyl method is the superior alternative to traditional C18.[1]

  • Selectivity: The Biphenyl phase resolves the N-ethyl target from N,N-diethyl impurities (

    
    ) where C18 struggles.
    
  • Speed: Core-shell particles allow for higher flow rates without backpressure limitations, reducing run time to <13 minutes.

  • Robustness: The use of Methanol/Formic Acid ensures stable ionization and maximizes the

    
     retention mechanism.
    

Final Recommendation: Adopt Method A for all release testing and stability studies of this intermediate.

References

  • PubChem. (2025).[3][4][5] 3-(Benzyloxy)-N-ethylaniline Compound Summary. National Library of Medicine.[4] [Link]

  • Restek Corporation. (2025). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. ResearchGate. [Link]

  • Nacalai Tesque. (2023).[5] Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque Technical Notes. [Link]

Sources

Validation

verifying structure of N-ethyl-3-phenylmethoxyaniline using C13 NMR

The following guide provides an authoritative technical framework for the structural verification of N-ethyl-3-phenylmethoxyaniline (also known as N-ethyl-3-(benzyloxy)aniline). This document is designed for analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an authoritative technical framework for the structural verification of N-ethyl-3-phenylmethoxyaniline (also known as N-ethyl-3-(benzyloxy)aniline). This document is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation.

Structural Verification of N-ethyl-3-phenylmethoxyaniline via C NMR: A Comparative Guide

Executive Summary: The Structural Challenge

In synthetic pipelines, N-ethyl-3-phenylmethoxyaniline is a critical intermediate often synthesized via N-alkylation of 3-benzyloxyaniline or O-alkylation of N-ethyl-3-aminophenol. The primary analytical challenge lies in distinguishing this specific meta-substituted isomer from its para analog (a common byproduct) and verifying the integrity of the N-ethyl vs. O-ethyl alkylation.

While


H NMR is standard, it frequently fails to provide definitive proof due to the "aromatic soup" effect—severe signal overlap of the 9 aromatic protons in the 6.5–7.5 ppm region. This guide establishes 

C NMR
as the superior method for unambiguous structural assignment, specifically leveraging the resolution of quaternary carbons and the distinct symmetry of the meta-substitution pattern.

Theoretical Structural Analysis

Before spectral acquisition, we must define the expected chemical environment. The molecule consists of three distinct magnetic domains:

  • The Aliphatic N-Ethyl Tail: A secondary amine substituent.[1]

  • The Benzyloxy Linker: An ether linkage connecting a benzyl group to the core.

  • The Central Arene Core: A 1,3-disubstituted (meta) benzene ring.

Predicted Chemical Shift Logic (Additivity Rules)

The central benzene ring is influenced by two electron-donating groups (EDGs): the amino group (-NHEt) and the alkoxy group (-OBn).

  • C2 (Ortho to both): Highly shielded (upfield) due to the synergistic electron density donation from both substituents.

  • C1 & C3 (Ipso): Highly deshielded (downfield) quaternary carbons attached to heteroatoms.

  • C5 (Meta to both): Relatively unaffected, appearing in the typical benzene range (~129 ppm).

Experimental Protocol

To ensure reproducibility and minimize solvent effects, follow this standardized protocol.

A. Sample Preparation[2][3][4][5]
  • Mass: Dissolve 20–30 mg of the analyte.

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    for this amine. DMSO minimizes the broadening of the N-adjacent carbons caused by quadrupole relaxation of the nitrogen and prevents aggregation.
  • Tube: 5 mm high-precision NMR tube.

  • Volume: 0.6 mL (4 cm height).

B. Instrument Parameters ( C{1H} Decoupled)
  • Frequency: 100 MHz or higher (400 MHz

    
    H equivalent).
    
  • Spectral Width: 240 ppm (–10 to 230 ppm).

  • Relaxation Delay (D1): 2.0 seconds (essential for quaternary carbon integration accuracy).

  • Scans (NS): Minimum 1024 scans (to resolve low-intensity quaternary signals).

  • Temperature: 298 K.

Data Interpretation: Diagnostic Signal Assignment

The following table contrasts the diagnostic


C signals of the target molecule against potential impurities.
Carbon PositionFragmentShift Range (ppm)Multiplicity (DEPT-135)Diagnostic Feature
C-O (Benzyl) Benzyloxy69.0 – 70.5 CH

(Down)
Distinctive benzylic methylene; confirms ether linkage.
C-N (Ethyl) N-Ethyl37.5 – 38.5 CH

(Down)
Confirms N-alkylation. O-ethyl impurity would appear at ~63 ppm.[2]
CH

(Ethyl)
N-Ethyl13.5 – 14.5 CH

(Up)
Terminal methyl.
C3 (Ipso-O) Core Ring159.0 – 160.5 QuaternaryMost downfield signal; confirms attachment of oxygen.
C1 (Ipso-N) Core Ring149.0 – 150.5 QuaternaryConfirms attachment of nitrogen.
C5 (Meta) Core Ring129.5 – 130.5 CH (Up)The "anchor" peak; typical aromatic shift.
C2 (Ortho) Core Ring99.0 – 101.0 CH (Up)Critical Proof of Meta-Substitution. This carbon is shielded by two ortho donors. In para isomers, no carbon is this far upfield.

Note: The benzyl aromatic ring carbons will appear as a cluster of high intensity peaks at 127–128 ppm (ortho/meta) and 137 ppm (ipso). Do not confuse these with the core ring.

Comparative Analysis: Why C Wins

This section objectively compares


C NMR against alternative verification methods.
Comparison 1: C NMR vs. H NMR[1]
  • The

    
    H Problem:  The aromatic region (6.5–7.5 ppm) contains 9 protons. The 5 protons of the benzyl group often overlap with the 4 protons of the central aniline ring, making coupling constant analysis (
    
    
    
    -values) difficult without high-field (600+ MHz) instruments.
  • The

    
    C Solution:  The carbon spectrum spreads these signals over 60 ppm (100–160 ppm). The C2  signal at ~100 ppm is a singlet in decoupled mode and is separated by >20 ppm from the benzyl signals, offering a binary "Yes/No" confirmation of the meta structure.
    
Comparison 2: C NMR vs. IR Spectroscopy
  • IR Limitation: IR can confirm functional groups (N-H stretch at 3400 cm

    
    , C-O stretch at 1250 cm
    
    
    
    ), but it cannot reliably distinguish regioisomers (meta vs. para) or confirm the length of the alkyl chain (ethyl vs. propyl).
  • 
    C Superiority:  The chemical shift of the ethyl CH
    
    
    
    (~38 ppm) vs. a methyl (~30 ppm) or propyl (~45 ppm) provides exact alkyl chain verification.

Visualization: Structural Verification Workflow

The following diagram illustrates the logical flow for verifying the structure using the data points defined above.

StructuralVerification Start Unknown Sample (Candidate: N-ethyl-3-phenylmethoxyaniline) Acquire Acquire 13C NMR (DMSO-d6, 1024 scans) Start->Acquire CheckAliphatic Step 1: Aliphatic Region (0 - 80 ppm) Acquire->CheckAliphatic DecisionEthyl Peaks at ~14 & ~38 ppm? CheckAliphatic->DecisionEthyl DecisionBenzyl Peak at ~70 ppm? DecisionEthyl->DecisionBenzyl Yes ResultOEthyl REJECT: O-Ethyl Isomer (CH2 at ~63 ppm) DecisionEthyl->ResultOEthyl No (Shift mismatch) CheckAromatic Step 2: Aromatic Region (90 - 165 ppm) DecisionBenzyl->CheckAromatic Yes DecisionC2 Shielded Signal at ~100 ppm? CheckAromatic->DecisionC2 ResultMeta CONFIRMED: Meta-Substitution Pattern DecisionC2->ResultMeta Yes (C2 exists) ResultPara REJECT: Para-Substitution (No signal < 110 ppm) DecisionC2->ResultPara No

Caption: Logic flow for verifying N-ethyl-3-phenylmethoxyaniline. The presence of the shielded C2 signal (~100 ppm) is the critical "Go/No-Go" decision point for the meta-isomer.

Advanced Validation (2D NMR)

For regulatory submissions (IND/NDA), 1D


C is often supplemented with 2D experiments.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."

    • Look for a correlation between the N-Ethyl protons (~3.1 ppm) and the Aromatic C1 (~150 ppm).

    • Look for a correlation between the Benzyl CH

      
       protons  (~5.1 ppm) and the Aromatic C3  (~160 ppm).
      
    • This definitively proves the connectivity of the substituents to the ring.

References

  • National Center for Biotechnology Information. (2025). 3-(Benzyloxy)-N-ethylaniline - PubChem Compound Summary. PubChem.[3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzenamine, N-ethyl-3-methyl- (N-Ethyl-m-toluidine) Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Aniline Derivatives. University of Wisconsin-Madison. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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